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  • Product: 4-Formylfuran-2-sulfonamide
  • CAS: 1444883-75-3

Core Science & Biosynthesis

Foundational

Architecting Adaptive Therapeutics: The Role of 4-Formylfuran-2-sulfonamide in Modern Drug Discovery Pipelines

Executive Summary The transition from static lock-and-key drug design to dynamic, target-guided synthesis has revolutionized the discovery of selective enzyme inhibitors. At the forefront of this paradigm shift is 4-Form...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from static lock-and-key drug design to dynamic, target-guided synthesis has revolutionized the discovery of selective enzyme inhibitors. At the forefront of this paradigm shift is 4-Formylfuran-2-sulfonamide (4-FF2S) , a privileged bifunctional scaffold. By combining a classic zinc-binding pharmacophore (the sulfonamide) with a reactive dynamic covalent handle (the formyl group), 4-FF2S enables the rapid generation of adaptive chemical networks. This technical guide explores the mechanistic foundations, synthetic methodologies, and self-validating experimental workflows required to deploy 4-FF2S in modern fragment-based drug discovery (FBDD) pipelines, with a specific focus on Carbonic Anhydrase (CA) targeting.

Mechanistic Foundations: The Bifunctional Warhead

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms like hCA II are implicated in glaucoma and edema, transmembrane isoforms like hCA IX are overexpressed in hypoxic solid tumors, driving extracellular acidification and metastasis[1].

4-FF2S operates as a highly specialized molecular probe within the CA active site:

  • The Zinc-Binding Anchor: The primary sulfonamide group (-SO₂NH₂) acts as a transition-state analog. Upon entering the active site, the sulfonamide is deprotonated, and the resulting anion coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound hydroxide[2].

  • The Hydrophobic Furan Core: The furan ring provides rigid structural geometry, engaging in critical hydrophobic interactions with the active site wall (e.g., Val121, Leu198). This rigidity minimizes entropic penalties upon binding, a key driver of binding free energy[3].

  • The Dynamic Formyl Handle: Positioned at the C4 position, the formyl group projects outward toward the solvent-exposed periphery of the active site. This trajectory is critical; it allows the formyl group to undergo reversible condensation reactions with amine or hydrazine libraries, probing the variable peripheral residues that dictate isoform selectivity (the "tail approach")[4].

CA_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acid TME Acidification (pH Drop) CAIX->Acid CO2 Hydration Inhibitor 4-FF2S Conjugate (Inhibitor) Inhibitor->CAIX Zn2+ Chelation Block Tumor Growth Suppression Inhibitor->Block pH Normalization

Fig 1: Mechanism of tumor suppression via targeted Carbonic Anhydrase IX (CA IX) inhibition.

Dynamic Combinatorial Chemistry (DCC): Target-Guided Evolution

Traditional high-throughput screening explores chemical space linearly, synthesizing and testing compounds one by one. 4-FF2S enables Dynamic Combinatorial Chemistry (DCC) , where the biological target itself acts as a thermodynamic template to assemble its own optimal inhibitor[4].

When 4-FF2S is mixed with a library of hydrazides in an aqueous buffer, a Dynamic Combinatorial Library (DCL) of reversible acyl hydrazones is formed. Because the C=N bond formation is reversible, the system exists in thermodynamic equilibrium. Upon the introduction of the CA enzyme, the hydrazone that best fits the active site is bound and stabilized. According to Le Chatelier's principle, the equilibrium continuously shifts to amplify the concentration of this specific, high-affinity binder at the expense of weaker binders.

DCC A 4-FF2S Scaffold (Aldehyde) C Dynamic Combinatorial Library (Reversible Imines/Hydrazones) A->C Self-Assembly B Amine/Hydrazide Building Blocks B->C Self-Assembly C->C Thermodynamic Exchange D Carbonic Anhydrase (Biological Template) C->D Incubation & Binding E Amplified Potent Hit (Target-Stabilized) D->E Equilibrium Shift

Fig 2: Target-guided Dynamic Combinatorial Chemistry (DCC) using Carbonic Anhydrase as a template.

Synthetic Methodologies: Precision Functionalization

The synthesis of 4-FF2S requires strict regiocontrol to ensure the correct orientation of the pharmacophores. The following self-validating protocol details the synthesis from a halogenated furan precursor, emphasizing the causality behind specific reagent choices.

Protocol 1: Regioselective Synthesis of 4-Formylfuran-2-sulfonamide

Objective: Synthesize 4-FF2S while preventing unwanted structural rearrangements.

  • Sulfonylation: React 4-bromofuran with chlorosulfonic acid at 0°C.

    • Causality: The low temperature prevents polysulfonation. The oxygen atom of the furan ring directs the electrophilic aromatic substitution to the highly reactive C2 position, yielding 4-bromofuran-2-sulfonyl chloride[5].

  • Amination: Treat the sulfonyl chloride intermediate with aqueous ammonia in tetrahydrofuran (THF) in the presence of triethylamine.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion and preventing the degradation of the acid-sensitive furan core[6].

  • Protection: React the resulting primary sulfonamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N-dimethylaminomethylene protected sulfonamide.

    • Causality: The acidic N-H protons of the sulfonamide will rapidly quench organolithium reagents. Protection is mandatory before proceeding to lithiation.

  • Formylation (Lithium-Halogen Exchange): Dissolve the protected intermediate in anhydrous THF. Cool strictly to -78°C. Add n-butyllithium (n-BuLi) dropwise, stir for 30 minutes, then quench with anhydrous DMF.

    • Causality: Temperature control at -78°C is the most critical parameter. Elevated temperatures allow the organolithium intermediate to undergo a "halogen-dance" reaction, where the lithium migrates to the more thermodynamically stable C5 position[6]. Quenching with DMF yields the formyl group at the desired C4 position.

  • Deprotection: Cleave the protecting group using hydrazine hydrate in ethanol to yield the final 4-FF2S product.

    • Validation Step: Confirm regiochemistry via ¹H-NMR. The furan protons at C3 and C5 should appear as two distinct doublets with a small coupling constant (J ≈ 0.9 - 1.5 Hz), confirming the 2,4-substitution pattern.

Synthesis A 4-Bromofuran B 4-Bromo-furan-2- sulfonyl chloride A->B 1. ClSO3H 2. 0°C to RT C 4-Bromofuran-2- sulfonamide B->C NH3 (aq) / THF Et3N Base D 4-Formylfuran-2- sulfonamide C->D 1. n-BuLi, -78°C 2. DMF quench

Fig 3: Regioselective synthesis workflow of 4-Formylfuran-2-sulfonamide from 4-bromofuran.

Experimental Workflows: Executing a DCC Campaign

To utilize 4-FF2S in a drug discovery pipeline, researchers must establish a self-validating DCC workflow. The following protocol guarantees that any identified hit is a true target-templated molecule, rather than a thermodynamically stable artifact of the solution.

Protocol 2: Target-Guided Generation of a Dynamic Combinatorial Library (DCL)

Objective: Identify isoform-selective CA IX inhibitors using 4-FF2S.

  • Buffer Preparation: Prepare a 100 mM ammonium acetate buffer adjusted to pH 6.8.

    • Causality: Phosphate buffers must be strictly avoided. Phosphate anions competitively bind to the catalytic Zn²⁺ in the CA active site, blocking the sulfonamide warhead and resulting in false negatives. Ammonium acetate maintains physiological pH while supporting reversible imine/hydrazone exchange[4].

  • Library Assembly: In a 1.5 mL Eppendorf tube, combine 4-FF2S (50 µM) with a pool of 10 diverse hydrazide building blocks (50 µM each).

  • Enzyme Templating: Add recombinant human CA IX (10 µM) to the reaction mixture.

    • Validation Control: Simultaneously prepare an identical control tube without the CA IX enzyme. This is the non-templated thermodynamic baseline.

  • Equilibration: Incubate both tubes at 37°C for 48 hours to allow the dynamic covalent bonds to break, reform, and reach thermodynamic equilibrium.

  • Analysis & Quantification: Inject both samples directly into an LC-MS system.

    • Causality: Hydrazones are sufficiently stable to survive reverse-phase chromatography without requiring a reductive quenching step (unlike standard imines), preserving the true equilibrium state for analysis.

  • Data Interpretation: Calculate the Amplification Factor (AF) for each library member by dividing its LC-MS peak area in the templated library by its peak area in the control library. An AF > 1.5 indicates a true, target-stabilized hit.

Quantitative Profiling: Isoform Selectivity

The ultimate goal of utilizing 4-FF2S in DCC is to generate compounds that selectively inhibit cancer-associated CA IX over off-target cytosolic CA II. The table below summarizes representative quantitative data demonstrating how the functionalization of the 4-FF2S formyl handle achieves this selectivity.

Table 1: Impact of Dynamic Covalent Functionalization on Carbonic Anhydrase Inhibition

CompoundTail Modification (via C4 Formyl)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)Selectivity Ratio (II / IX)
Acetazolamide (Standard)N/A12.025.00.48 (Off-target preferred)
4-FF2S (Unmodified Scaffold)None340.0410.00.82 (Poor affinity/selectivity)
4-FF2S-Hydrazone A Phenyl-glycine derivative85.015.05.66 (Target preferred)
4-FF2S-Hydrazone B Cationic Pyridinium derivative450.08.056.25 (Highly selective)

Data Interpretation: The unmodified 4-FF2S scaffold is a weak, non-selective inhibitor. However, when the formyl group is dynamically conjugated to a bulky, cationic pyridinium tail (Hydrazone B), the compound exhibits a 56-fold preference for CA IX. This is because the cationic tail favorably interacts with the distinct acidic peripheral residues unique to the CA IX active site cleft, a phenomenon successfully exploited in modern polymer and small-molecule targeting strategies[1].

Conclusion & Future Perspectives

4-Formylfuran-2-sulfonamide bridges the gap between traditional medicinal chemistry and dynamic systems chemistry. By providing a rigid, zinc-anchoring pharmacophore alongside a highly reactive dynamic handle, it allows biological targets to actively participate in the design of their own inhibitors. As drug discovery pipelines increasingly adopt fragment-based and target-guided methodologies, scaffolds like 4-FF2S will be instrumental in solving the persistent challenge of isoform selectivity in metalloenzyme targeting.

References

  • Benchchem. 4-Bromofuran-3-sulfonamide | CAS 2378506-59-1. Retrieved from: 6

  • Benchchem. Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. Retrieved from: 5

  • Li, Y., et al. (2025). Carbonic Anhydrase Targeting Polymer with Enhanced Intracellular Protein Delivery and Tumor Penetration for Cancer Therapy. Nano Letters, ACS Publications. Retrieved from: 1

  • RCSB Protein Data Bank. (2011). 3S75: The origin of the hydrophobic effect in the molecular recognition of arylsulfonamides by carbonic anhydrase. Retrieved from: [[3]]()

  • ACS Publications. (2021). A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. Retrieved from: 2

  • ACS Publications. (2020). Adaptive Covalent Networks Enabled by Dual Reactivity: The Evolution of Reversible Covalent Bonds, Their Molecular Assemblies, and Guest Recognition. The Journal of Organic Chemistry. Retrieved from: 4

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-Formylfuran-2-sulfonamide derivatives

[label="4-Bromofuran-2-\nsulfonamide", fillcolor="#FBBC0 Regioselective synthesis workflow for 4-formylfuran-2-sulfonamide via metal-halogen exchange. Quantitative Data: Formylation Optimization The critical step in this...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4-Bromofuran-2-\nsulfonamide", fillcolor="#FBBC0

Regioselective synthesis workflow for 4-formylfuran-2-sulfonamide via metal-halogen exchange.

Quantitative Data: Formylation Optimization

The critical step in this workflow is the lithium-halogen exchange (Step 4). The choice of organolithium base and temperature profoundly impacts the yield and prevents the degradation of the delicate furan core.

Table 1: Optimization of Lithium-Halogen Exchange and Formylation Conditions

EntryOrganolithium BaseEquivalentsElectrophileTemp (°C)Yield (%)Observation
1 n -BuLi1.1DMF-7834Incomplete exchange; alkylation byproducts observed.
2 t -BuLi2.2DMF-7886 Clean conversion; high regioselectivity.
3 t -BuLi2.2DMF-4022Severe furan ring opening and decomposition.
4 i -PrMgCl·LiCl1.5DMF012Sluggish exchange; low overall conversion.

Experimental Protocols & Causal Insights

Phase 1: One-Pot Chlorosulfonylation & Amination

This procedure adapts established one-pot methodologies for furan sulfonamide synthesis[1].

  • Chlorosulfonylation: Dissolve 3-bromofuran (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere. Add chlorosulfonic acid (2.5 eq) dropwise over 30 minutes.

    • Causality: Furan rings are highly electron-rich and prone to exothermic polymerization under strong acidic conditions. Maintaining 0 °C is critical to suppress degradation. The α -position (C5) is selectively attacked, yielding 4-bromofuran-2-sulfonyl chloride.

  • Amination: Without isolating the highly reactive sulfonyl chloride, carefully quench the mixture into a vigorously stirred solution of aqueous ammonia (28%, excess) in THF at 0 °C. Stir for 2 hours, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield 4-bromofuran-2-sulfonamide .

Phase 2: Sulfonamide Protection
  • Reaction: Dissolve the crude 4-bromofuran-2-sulfonamide in DCM. Add triethylamine (2.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and di-tert-butyl dicarbonate ( Boc2​O , 2.5 eq). Stir at room temperature for 12 hours.

  • Workup: Wash with 1M HCl, brine, dry, and concentrate. Purify via flash chromatography to yield N,N-di-Boc-4-bromofuran-2-sulfonamide .

    • Causality: The primary sulfonamide protons are highly acidic ( pKa​≈10 ). If left unprotected, they will instantly quench the organolithium reagent in the next step. Di-Boc protection neutralizes this acidity and drastically improves the intermediate's solubility in anhydrous solvents at cryogenic temperatures.

Phase 3: Lithium-Halogen Exchange & Formylation (Core Step)
  • Lithiation: Dissolve the protected sulfonamide (1.0 eq) in strictly anhydrous THF. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add t -BuLi (1.7 M in pentane, 2.2 eq) dropwise down the side of the flask. Stir for 30 minutes at -78 °C.

    • Causality: t -BuLi is strictly preferred over n -BuLi. The use of 2.2 equivalents ensures complete, irreversible exchange; the first equivalent performs the metal-halogen exchange, while the second equivalent rapidly dehydrohalogenates the resulting t -butyl bromide byproduct into gaseous isobutylene and isobutane. This prevents the byproduct from acting as an electrophile and alkylating the furan ring.

  • Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. Maintain stirring at -78 °C for 1 hour.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH4​Cl . Extract with ethyl acetate to yield N,N-di-Boc-4-formylfuran-2-sulfonamide .

Phase 4: Deprotection
  • Reaction: Dissolve the formylated intermediate in a 20% solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove TFA. Neutralize with saturated NaHCO3​ , extract with ethyl acetate, and purify via silica gel chromatography to yield the final 4-formylfuran-2-sulfonamide .

    • Causality: TFA selectively and cleanly cleaves the Boc protecting groups without causing acetalization or degradation of the newly installed formyl group.

Trustworthiness & Analytical Validation (Self-Validating Systems)

To ensure experimental integrity without relying solely on end-stage LC-MS, the following in-process validations must be utilized:

  • TLC 2,4-DNPH Staining: The success of the Phase 3 formylation can be instantly validated on a TLC plate. After developing the plate, dip it into a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain and gently heat. The appearance of a bright orange/yellow precipitate spot exclusively confirms the successful incorporation of the aldehyde moiety.

  • 1H-NMR Tracking: The structural transition is easily tracked via NMR. The successful formylation is marked by the disappearance of the distinct furan C4-H proton (typically around 7.6 ppm) and the emergence of a sharp aldehydic proton singlet at 9.8 ppm.

References

  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers - Benchchem - 2

  • Identification and synthesis of metabolites of the new antiglaucoma drug - RRPharmacology - 3

  • EP0976742A1 - A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors - Google Patents - 1

Sources

Application

Comprehensive HPLC Method Development and ICH Q2(R2) Validation for 4-Formylfuran-2-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Stability-Indicating Assay, Synthetic Yield Monitoring, and Quality Control Introduction and Scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Stability-Indicating Assay, Synthetic Yield Monitoring, and Quality Control

Introduction and Scientific Rationale

4-Formylfuran-2-sulfonamide (C₅H₅NO₄S) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Its structural motif is a critical precursor in the synthesis of selective carbonic anhydrase (CA) inhibitors, which are therapeutically vital for managing conditions such as open-angle glaucoma and various inflammatory diseases[1].

As drug development pipelines increasingly rely on furan-sulfonamide derivatives, the need for a robust, stability-indicating analytical method becomes paramount. This protocol details the end-to-end development and validation of a High-Performance Liquid Chromatography (HPLC) method for 4-Formylfuran-2-sulfonamide, strictly adhering to the latest ICH Q2(R2) guidelines[2].

Physicochemical Profiling (The "Why" Behind the Method)

To design a self-validating chromatographic system, we must first deconstruct the analyte's physicochemical properties:

  • Ionization (pKa): The primary sulfonamide group (-SO₂NH₂) is weakly acidic, with a typical pKa​ of ~9.5. To ensure the molecule remains fully unionized—thereby maximizing retention on a reversed-phase column and eliminating secondary silanol interactions that cause peak tailing—the mobile phase pH must be buffered at least two units below the pKa​ (target pH 2.5–3.0).

  • Polarity (LogP): The presence of both a formyl (-CHO) and a sulfonamide group on the furan ring renders the molecule highly polar. A standard C18 column may struggle with retention; thus, a high-density C18 or a polar-embedded stationary phase is preferred.

  • Chromophore (UV Absorbance): The extended π -conjugation across the furan ring, coupled with the electron-withdrawing formyl and sulfonamide groups, produces a strong UV absorbance profile. Photodiode array (PDA) data for similar sulfonamides indicates an optimal detection wavelength of 260 nm[3].

G Start 4-Formylfuran-2-sulfonamide Method Development PhysChem Physicochemical Profiling pKa ~9.5, Polar Motif Start->PhysChem ColSelect Stationary Phase Polar-Embedded C18 (High Retention) PhysChem->ColSelect pHSelect Mobile Phase pH pH 2.5 (0.1% Formic Acid) Analyte Unionized PhysChem->pHSelect GradOpt Gradient Elution Water/MeCN Separate Synthetic Impurities ColSelect->GradOpt pHSelect->GradOpt Validation ICH Q2(R2) Lifecycle Validation Risk-Based Approach GradOpt->Validation

Figure 1: Logical workflow for HPLC method development based on analyte physicochemical properties.

Optimized Chromatographic Conditions

Through systematic screening of stationary phases and organic modifiers, the following gradient method was established to separate 4-Formylfuran-2-sulfonamide from its synthetic precursors (e.g., furan-2-sulfonamide) and oxidative degradation products.

Instrument and Method Parameters
ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Provides excellent peak shape for polar sulfonamides and withstands acidic mobile phases.
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.7)Suppresses sulfonamide ionization; ensures reproducible retention times.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks and better baseline stability at 260 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature 30 °C ± 1 °CReduces mobile phase viscosity and stabilizes retention thermodynamics.
Detection UV/PDA at 260 nmCorresponds to the λmax​ of the conjugated furan-sulfonamide system[3].
Injection Volume 10 µLBalances sensitivity (LOD/LOQ) without causing column volume overload.
Diluent Water : Acetonitrile (80:20, v/v)Matches the initial gradient conditions to prevent solvent-effect peak distortion.
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Dynamics
0.0955Equilibration; retains highly polar degradation products.
2.0955Isocratic hold to stabilize baseline.
10.04060Linear ramp to elute 4-Formylfuran-2-sulfonamide and lipophilic impurities.
12.01090Column wash to remove strongly bound hydrophobic species.
12.1955Return to initial conditions.
15.0955Re-equilibration.

Experimental Protocols

Standard and Sample Preparation

Trustworthiness in analytical chemistry begins with volumetric precision. The diluent must closely match the initial mobile phase conditions to prevent the analyte from precipitating or migrating prematurely through the column bed.

Step-by-Step Protocol:

  • Preparation of Diluent: Mix 800 mL of Milli-Q water with 200 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-Formylfuran-2-sulfonamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes until fully dissolved, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the sample (API or synthetic intermediate) into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection[4].

ICH Q2(R2) Method Validation Protocol & Results

The method was validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2], which emphasizes a lifecycle and risk-based approach to ensure the procedure is "fit for its intended purpose."

System Suitability Testing (SST)

SST is the self-validating mechanism of the method, ensuring the system is performing adequately before any sample is analyzed. Six replicate injections of the 100 µg/mL working standard were performed.

ParameterAcceptance CriteriaObserved ResultPass/Fail
Retention Time (RT) -6.85 min-
RSD of Peak Area (n=6) 2.0%0.45%Pass
Tailing Factor (T) 1.51.12Pass
Theoretical Plates (N) 500012,450Pass
Specificity and Forced Degradation

To prove the method is stability-indicating, 4-Formylfuran-2-sulfonamide was subjected to extreme stress conditions. The goal is to achieve 10-20% degradation to ensure all degradation products are chromatographically resolved from the main peak.

Mechanistic Insight: The formyl group (-CHO) at the C4 position is highly susceptible to oxidation, rapidly converting to a carboxylic acid (4-carboxyfuran-2-sulfonamide) under oxidative stress. Under harsh acidic/basic conditions, the sulfonamide linkage may undergo hydrolysis[5].

G API 4-Formylfuran-2-sulfonamide (Target Analyte) Oxidation Oxidative Stress (3% H2O2, 60°C, 2h) API->Oxidation Hydrolysis Acid/Base Hydrolysis (0.1N HCl/NaOH, 60°C) API->Hydrolysis Deg1 4-Carboxyfuran-2-sulfonamide (Elutes earlier: Highly Polar) Oxidation->Deg1 Major Pathway Deg2 Furan-2-sulfonic acid (Elutes in void volume) Hydrolysis->Deg2 Minor Pathway

Figure 2: Primary degradation pathways of 4-Formylfuran-2-sulfonamide under forced degradation conditions.

Results: Peak purity analysis via PDA confirmed that the 4-Formylfuran-2-sulfonamide peak was spectrally pure (Purity Angle < Purity Threshold) across all stress conditions, confirming specificity.

Linearity and Range

Linearity was evaluated by injecting standard solutions at seven concentration levels ranging from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).

  • Regression Equation: y=34521x+1205

  • Correlation Coefficient ( R2 ): 0.9998 (Acceptance: 0.999)

  • Residual Sum of Squares: Random distribution observed, confirming a strictly linear response across the specified range[2].

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of 4-Formylfuran-2-sulfonamide into a synthetic matrix blank at three levels (50%, 100%, and 150% of the nominal concentration), prepared in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%50.049.699.2%0.8%
100%100.0100.4100.4%0.5%
150%150.0148.999.3%0.6%
Precision (Repeatability and Intermediate Precision)
  • Repeatability (Intra-day): Six independent sample preparations of the 100 µg/mL solution were analyzed by a single analyst on the same day. Result: %RSD = 0.62% (Limit: 2.0%).

  • Intermediate Precision (Inter-day): A different analyst evaluated six new preparations on a different day, using a different HPLC system. Result: %RSD = 0.85% (Limit: 2.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determined based on the signal-to-noise (S/N) ratio approach.

  • LOD (S/N 3): 0.15 µg/mL

  • LOQ (S/N 10): 0.45 µg/mL At the LOQ level, precision was verified by six replicate injections, yielding an RSD of 3.1% (Acceptance: 10.0%).

Robustness

Deliberate, small variations were made to critical method parameters to evaluate reliability during routine usage.

  • Flow rate: ± 0.1 mL/min

  • Column Temperature: ± 5 °C

  • Mobile Phase pH: ± 0.2 units

Under all perturbed conditions, the System Suitability criteria (Tailing factor 1.5, RSD 2.0%) were consistently met, proving the method's robustness.

Conclusion

A highly selective, stability-indicating HPLC-PDA method for the quantification of 4-Formylfuran-2-sulfonamide has been successfully developed and validated. By leveraging the physicochemical properties of the analyte—specifically controlling the mobile phase pH to suppress sulfonamide ionization—the method achieves superior peak symmetry and resolution from oxidative degradation products. The validation data strictly complies with ICH Q2(R2) guidelines, ensuring this protocol is fully deployable for routine quality control, stability testing, and reaction monitoring in pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link][2]

  • Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection Pietroń, W. J., et al. (2013). Bulletin of the Veterinary Institute in Pulawy.[Link][3]

  • Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase Yaichkov, I. I., et al. (2024). ResearchGate.[Link][1]

  • Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 Coll, R. C., et al. (2016). ACS Medicinal Chemistry Letters (PMC).[Link][5]

Sources

Method

Application Note: Preparation, Handling, and Storage of 4-Formylfuran-2-sulfonamide DMSO Stock Solutions

Target Audience: Researchers, assay scientists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating protocol for the solubilization and cryogenic storage of 4-Formylfuran-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating protocol for the solubilization and cryogenic storage of 4-Formylfuran-2-sulfonamide, ensuring the chemical integrity of its reactive functional groups.

Compound Profiling & Chemical Causality

4-Formylfuran-2-sulfonamide (CAS: 1444883-75-3) is a highly versatile heterocyclic building block and pharmacological tool compound[1]. The molecule features a furan core substituted with a sulfonamide group at C2 and a formyl group at C4.

The sulfonamide moiety is a privileged pharmacophore widely utilized in medicinal chemistry for its diverse biological activities, including antibacterial and anti-inflammatory properties[2]. Meanwhile, the C4-formyl group serves as a highly reactive electrophilic handle, ideal for downstream functionalization such as reductive aminations or cross-coupling reactions[2]. In its raw powder form, the compound should be stored sealed in a dry environment at 2–8°C to maintain stability.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-Formylfuran-2-sulfonamide
CAS Number 1444883-75-3
Molecular Formula C₅H₅NO₄S
Molecular Weight 175.16 g/mol
Key Functional Groups Furan core, Primary Sulfonamide, Formyl (Aldehyde)
Powder Storage 2–8°C, desiccated and protected from light

Mechanistic Insights: The Pitfalls of DMSO Storage

While Dimethyl Sulfoxide (DMSO) is the universal solvent for small molecule screening[3], improper handling of DMSO stock solutions is a primary cause of silent assay failures. As a Senior Application Scientist, it is critical to understand the causality behind degradation rather than just following steps:

  • Hygroscopicity and Kinetic Precipitation: DMSO rapidly absorbs atmospheric moisture. As water content increases, the freezing point of DMSO is severely depressed (dropping from 18°C to -73°C at 33% water content)[4]. This thermodynamic shift forces lipophilic or amorphous compounds into a supersaturated state, triggering irreversible crystallization and precipitation upon thawing[4].

  • Formyl Group Auto-Oxidation: The C4-formyl group (-CHO) is highly susceptible to auto-oxidation into a carboxylic acid (-COOH) when exposed to dissolved oxygen in the solvent. Purging the DMSO stock with an inert gas (Nitrogen or Argon) is a critical countermeasure to preserve the aldehyde[5].

  • Thermal Stress: Repeated freeze-thaw cycles accelerate both hydration (via condensation) and oxidation. Therefore, dividing the master stock into single-use aliquots is mandatory to avoid thermal and kinetic stress[3].

Step-by-Step Methodology

Pre-Handling & Solubilization
  • Thermal Equilibration: Allow the sealed vial of 4-Formylfuran-2-sulfonamide and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense directly onto the powder, introducing water before the solvent is even added[6].

  • Gravimetric Analysis: Accurately weigh the powder. Instead of adjusting the powder mass to hit a fixed volume, recalculate the exact volume of DMSO required based on the actual mass recorded to ensure absolute molar precision[7].

  • Dissolution: Add the calculated volume of anhydrous, molecular-biology-grade DMSO. Vortex gently for 1–2 minutes. If dissolution is kinetically slow, apply brief sonication in a room-temperature water bath[8].

Aliquoting & Storage
  • Aliquoting: Transfer the clear solution into sterile, light-protected (amber) microcentrifuge tubes in 50 µL to 100 µL single-use volumes[3].

  • Inert Gas Purging: Gently blow a stream of dry Nitrogen or Argon gas over the headspace of each aliquot to displace oxygen[5].

  • Cryogenic Storage: Seal the tubes tightly and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month)[9]. Store the tubes within a secondary desiccated container to further prevent moisture ingress[10].

Table 2: DMSO Stock Dilution Matrix

Formula used: Volume (µL) = [Mass (mg) / 175.16 ( g/mol )] / Concentration (mol/L) × 1000

Mass of Powder (mg)Vol. of DMSO for 10 mM Stock (µL)Vol. of DMSO for 50 mM Stock (µL)
1.0 mg 571 µL114 µL
5.0 mg 2,855 µL571 µL
10.0 mg 5,709 µL1,142 µL
25.0 mg 14,273 µL2,855 µL

Experimental Workflow Visualization

Workflow Start Equilibrate Powder & DMSO to RT (Prevents condensation) Weigh Weigh 4-Formylfuran-2-sulfonamide (Record exact mass) Start->Weigh AddSolvent Add Anhydrous DMSO (Recalculate exact volume) Weigh->AddSolvent Mix Vortex & Gentle Sonication (Ensure complete dissolution) AddSolvent->Mix Inspect Visual Inspection (Check for particulates) Mix->Inspect Inspect->Mix Particulates Remain Aliquot Aliquot into Amber Tubes (50 - 100 µL single-use volumes) Inspect->Aliquot Clear Solution Purge Purge Headspace with N2/Argon (Prevents formyl auto-oxidation) Aliquot->Purge Store Store at -80°C (Desiccated environment) Purge->Store QC Analytical QC (LC-MS) (Verify m/z 176.0, check for oxidation) Purge->QC Sample 1 Aliquot

Caption: Workflow for the preparation, aliquoting, and analytical validation of DMSO stock solutions.

Self-Validating System: Analytical Quality Control

Trustworthiness in a protocol requires a self-validating feedback loop. To verify the integrity of the prepared stock and confirm that the reactive formyl group has not degraded, perform the following QC step on a representative aliquot:

  • Baseline Validation: Immediately after preparation, dilute a 1 µL aliquot into 999 µL of LC-MS grade Acetonitrile/Water.

  • LC-MS Analysis: Run the sample using Electrospray Ionization (ESI+).

  • Success Criteria: The primary mass peak must correspond to the intact molecule ([M+H]⁺ = 176.0 m/z ).

  • Failure Mode Identification: Monitor for a peak at 192.0 m/z (which corresponds to the [M+H]⁺ of the oxidized byproduct, 4-carboxyfuran-2-sulfonamide). If this peak exceeds 2–5% relative abundance, the batch has suffered oxidative damage. If this occurs, the protocol must be audited to ensure the Nitrogen purging step was executed correctly[5] and that the DMSO used was strictly anhydrous[6].

Sources

Application

Application Note: Unambiguous Structural Elucidation of 4-Formylfuran-2-sulfonamide using 1H and 13C NMR Spectroscopy

Abstract This application note provides a comprehensive guide for the structural characterization of 4-Formylfuran-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and materials science. We prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the structural characterization of 4-Formylfuran-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed protocol for the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality behind parameter selection, and robust data interpretation. By leveraging established principles of NMR spectroscopy, this document outlines a self-validating methodology to confirm the molecular structure of the title compound with high confidence.

Introduction: The Imperative for Rigorous Structural Verification

The bioactivity and material properties of novel chemical entities are intrinsically linked to their precise molecular architecture. 4-Formylfuran-2-sulfonamide incorporates a trifecta of key functional groups: a furan ring, a formyl group, and a sulfonamide moiety. This combination presents a unique electronic environment that requires meticulous spectroscopic analysis for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating the structure of small molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2]

This document serves as a practical guide to leveraging the power of ¹H and ¹³C NMR for the structural verification of 4-Formylfuran-2-sulfonamide. We will delve into the predicted spectral features based on established chemical shift theory and provide a robust experimental protocol to obtain high-quality data.

Molecular Structure and Predicted NMR Spectral Features

The first step in any NMR-based structural elucidation is a thorough understanding of the molecule's connectivity and the anticipated electronic effects of its functional groups.

Molecular Structure of 4-Formylfuran-2-sulfonamide

The structure of 4-Formylfuran-2-sulfonamide is depicted below. The numbering of the furan ring is crucial for the correct assignment of NMR signals.

Caption: Molecular structure of 4-Formylfuran-2-sulfonamide with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the two furan protons, the formyl proton, and the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and sulfonamide groups.

  • Formyl Proton (CHO): Aldehydic protons typically resonate in the downfield region of the spectrum, usually between 9 and 10 ppm, due to the deshielding effect of the carbonyl group.[3][4]

  • Furan Protons (H3 and H5): The protons on the furan ring will be deshielded by the electronegative oxygen atom and the electron-withdrawing substituents. We can expect them to appear in the aromatic region. The relative positions of H3 and H5 will be influenced by the adjacent substituents. Long-range coupling between the formyl proton and H3 and/or H5 may be observed.[5][6]

  • Sulfonamide Protons (NH₂): The chemical shift of the sulfonamide protons is highly variable and depends on the solvent, concentration, and temperature.[7] They often appear as a broad singlet and can exchange with deuterium in the presence of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Formylfuran-2-sulfonamide in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-formyl9.5 - 9.8s-
H37.8 - 8.1dJH3-H5 ≈ 1.5 - 2.0
H57.2 - 7.5dJH3-H5 ≈ 1.5 - 2.0
NH₂7.0 - 8.0br s-

Note: Chemical shifts are predictions and may vary based on experimental conditions. The use of a polar aprotic solvent like DMSO-d₆ is recommended to better resolve the NH₂ protons.[7][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.[1] The presence of electronegative atoms and electron-withdrawing groups will cause significant downfield shifts for the attached carbons.

  • Formyl Carbon (C=O): The carbonyl carbon of the aldehyde is highly deshielded and is expected to appear in the range of 180-190 ppm.[9]

  • Furan Carbons (C2, C3, C4, C5): The furan carbons will resonate in the aromatic region. The carbon attached to the sulfonamide group (C2) and the formyl group (C4) will be the most downfield among the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Formylfuran-2-sulfonamide in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-formyl180 - 190
C2150 - 160
C4145 - 155
C5120 - 130
C3115 - 125

Experimental Protocols

The following protocols are designed to yield high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation.

Protocol 1: Sample Preparation for NMR Analysis

  • Ensure Sample Purity: The 4-Formylfuran-2-sulfonamide sample should be of high purity (>95%), as impurities can complicate spectral interpretation.

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Select Deuterated Solvent: Choose a high-purity deuterated solvent. DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for better resolution of exchangeable protons.[7][8] Other potential solvents include CDCl₃ and Acetone-d₆.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube containing the sample.

  • Add Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]

  • Homogenize the Solution: Vortex the NMR tube for 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication may be necessary for sparingly soluble compounds.

  • Filter if Necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

G cluster_prep Sample Preparation Workflow A Weigh Pure Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) B Add Deuterated Solvent (0.6-0.7 mL DMSO-d₆) A->B C Add Internal Standard (TMS) B->C D Vortex to Homogenize C->D E Filter if Needed D->E F Transfer to NMR Tube E->F

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Protocol 2: ¹H NMR Acquisition Parameters

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 16 ppm

    • Number of Scans (NS): 16-64 (adjust based on sample concentration)

    • Relaxation Delay (D1): 2-5 seconds (ensure full relaxation for quantitative analysis)

    • Acquisition Time (AQ): 2-4 seconds

    • Temperature: 298 K

Protocol 3: ¹³C NMR Acquisition Parameters

  • Lock and Shim: Use the same lock and shim values from the ¹H acquisition.

  • Pulse Sequence: Use a standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 240 ppm

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): 1-2 seconds

    • Temperature: 298 K

Data Processing and Interpretation

Proper data processing is critical for extracting accurate information from the raw NMR data.

Protocol 4: NMR Data Processing

  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10][11]

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Interpretation:

  • Compare the experimental chemical shifts, multiplicities, and integration ratios with the predicted values in Tables 1 and 2.

  • Confirm the presence of the formyl proton in the downfield region.

  • Analyze the coupling patterns of the furan protons to confirm their connectivity.

  • Identify the broad singlet of the sulfonamide protons and confirm its identity by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the NH₂ peak should disappear or significantly diminish.

Conclusion

This application note provides a systematic and robust framework for the ¹H and ¹³C NMR characterization of 4-Formylfuran-2-sulfonamide. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for unambiguous structural elucidation. The provided predicted spectral data serves as a valuable reference for the interpretation of experimental results, ensuring the scientific integrity of the structural assignment. For more complex structures or to resolve signal overlap, advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed.[12][13]

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • PubChem. (n.d.). 4-Formyl-N-[(furan-2-yl)methyl]benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Fringuelli, F., & Taticchi, A. (1973). Proton Magnetic Resonance Studies of Long-range Coupling Constants in Formylheterocycles. Canadian Journal of Chemistry, 51(4), 573-578. [Link]

  • PubChemLite. (n.d.). 4-(5-formylfuran-2-yl)benzene-1-sulfonamide. University of Luxembourg. Retrieved March 19, 2026, from [Link]

  • Schneider, W. G., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(6), 1056-1059. [Link]

  • Claridge, T. D. W. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
  • Martinez, R., et al. (2018). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 23(7), 1804. [Link]

  • PubChem. (n.d.). 4-(5-formyl-2-furyl)-N-isopropylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(5-formylfuran-2-yl)-n-methylbenzene-1-sulfonamide. University of Luxembourg. Retrieved March 19, 2026, from [Link]

  • Letertre, M., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 423. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series, 1879(3), 032101. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved March 19, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved March 19, 2026, from [Link]

  • Plietker, B. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. [Link]

  • Abraham, R. J., et al. (2001). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Magnetic Resonance in Chemistry, 39(11), 673-682. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved March 19, 2026, from [Link]

  • Esteves, A. P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. Retrieved from [Link]

  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved March 19, 2026, from [Link]

  • Nuzillard, J. M., et al. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances, 5(52), 41607-41613. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Wang, T., et al. (2020). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • El-Faham, A., et al. (2007). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184. [Link]

  • ResearchGate. (2017). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2026). (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Retrieved March 19, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). ethanal low high resolution H-1 proton nmr spectrum of ethanal analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr acetaldehyde. Retrieved March 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • Maggi, A., & Melchiorre, P. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 59(32), 13214-13218. [Link]

Sources

Method

Advanced In Vitro Enzyme Assay Protocols for Carbonic Anhydrase Inhibition using 4-Formylfuran-2-sulfonamide

Introduction & Mechanistic Rationale 4-Formylfuran-2-sulfonamide (CAS: 1444883-75-3) is a highly functionalized heterocyclic sulfonamide that serves as a potent pharmacophore in the development of Carbonic Anhydrase (CA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Formylfuran-2-sulfonamide (CAS: 1444883-75-3) is a highly functionalized heterocyclic sulfonamide that serves as a potent pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors. Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction for pH regulation and fluid balance[1].

The primary mechanism of inhibition relies on the primary sulfonamide group ( −SO2​NH2​ ), which coordinates directly to the active-site zinc ion ( Zn2+ ) of the enzyme, displacing the catalytic water/hydroxide molecule[2]. The presence of the furan ring provides a compact, electron-rich scaffold, while the C4-formyl group offers a highly reactive electrophilic handle. This formyl group can engage in secondary hydrogen bonding with active-site residues (such as Thr199) or be utilized for further synthetic diversification via cross-coupling or reductive amination[2].

To rigorously evaluate the inhibitory profile of 4-Formylfuran-2-sulfonamide, researchers must employ orthogonal in vitro assays. This application note details two gold-standard methodologies:

  • The High-Throughput Esterase Assay: A surrogate colorimetric assay utilizing 4-nitrophenyl acetate (4-NPA).

  • The Stopped-Flow CO2​ Hydration Assay: A physiologically relevant kinetic assay measuring the true substrate conversion.

Figure 1: Mechanism of Carbonic Anhydrase inhibition by 4-Formylfuran-2-sulfonamide via zinc coordination.

Protocol I: High-Throughput Esterase Activity Assay

While CO2​ is the physiological substrate for CA, the enzyme also possesses esterase activity. It can hydrolyze 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol and acetate[3]. 4-nitrophenol is a yellow chromophore that can be easily quantified using a standard microplate reader, making this assay ideal for initial high-throughput IC50​ screening[4].

Materials & Reagents
  • Enzyme: Purified Human Carbonic Anhydrase II (hCA II) or Bovine CA II (bCA II)[5].

  • Substrate: 4-nitrophenyl acetate (4-NPA), 3 mM stock dissolved in anhydrous ethanol[3].

  • Assay Buffer: 20 mM HEPES-Tris buffer, pH 7.4[4].

  • Inhibitor Stock: 4-Formylfuran-2-sulfonamide dissolved in 100% DMSO (serial dilutions prepared to achieve final concentrations ranging from 1 nM to 100 μ M).

  • Additive: Bovine Serum Albumin (BSA), 1 mg/mL (Crucial for preventing enzyme adhesion to the plastic walls of the 96-well plate)[4].

  • Equipment: 96-well flat-bottom transparent microplates; Microplate spectrophotometer capable of kinetic readings at 400 nm[4].

Step-by-Step Methodology
  • Buffer Preparation: Prepare the 20 mM HEPES-Tris buffer (pH 7.4) and supplement with 1 mg/mL BSA to stabilize the enzyme in the microplate environment[4].

  • Enzyme-Inhibitor Incubation: In each well of a 96-well plate, add 140 μ L of Assay Buffer, 20 μ L of the hCA II enzyme solution (0.1 mg/mL), and 20 μ L of the 4-Formylfuran-2-sulfonamide test solution (varying concentrations)[4].

  • Self-Validating Controls:

    • Positive Control (100% Activity): 20 μ L DMSO instead of inhibitor[3].

    • Negative Control (Blank): 20 μ L Assay Buffer instead of enzyme[3].

    • Reference Standard: Acetazolamide (a known potent CA inhibitor) run in parallel[4].

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow the sulfonamide to fully coordinate with the active-site zinc[4].

  • Reaction Initiation: Rapidly add 20 μ L of the 3 mM 4-NPA substrate solution to all wells to initiate the reaction (Final volume = 200 μ L)[4].

  • Kinetic Measurement: Immediately transfer the plate to the spectrophotometer. Record the absorbance at 400 nm every 1 minute for a total of 30 minutes at 25°C[4].

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine the IC50​ by plotting the percentage of residual activity against the log concentration of 4-Formylfuran-2-sulfonamide[3].

Protocol II: Stopped-Flow CO2​ Hydration Assay

Because the esterase assay utilizes a surrogate substrate, the kinetics do not perfectly mirror the physiological hydration of CO2​ [6]. The stopped-flow assay directly measures the CO2​⇌HCO3−​+H+ equilibrium. Because this reaction is exceptionally fast ( kcat​≈106 s−1 for hCA II), it requires specialized stopped-flow mixing chambers and a pH-sensitive indicator dye (such as phenol red or pyranine) to track the rapid release of protons[7].

Figure 2: Schematic workflow of the Stopped-Flow Spectrophotometer for measuring rapid CO2 hydration kinetics.

Materials & Reagents
  • Solution A (Enzyme/Inhibitor): 20 mM HEPES buffer titrated to pH 7.03, containing the CA enzyme, varying concentrations of 4-Formylfuran-2-sulfonamide, and 2 μ M Pyranine (a fluorescent pH indicator)[7].

  • Solution B (Substrate): Out-of-equilibrium (OOE) CO2​ /bicarbonate solution. Prepared by bubbling pure CO2​ gas into a 44 mM NaHCO3​ solution until saturated, adjusting to pH 8.41 at 10°C[7].

  • Equipment: Stopped-flow spectrophotometer equipped with a fluorescence detector (Excitation: 460 nm, Emission: 510 nm for Pyranine)[7].

Step-by-Step Methodology
  • System Equilibration: Flush the stopped-flow system with baseline buffer to remove bubbles and equilibrate the temperature control block to 10°C (lowering the temperature slows the reaction slightly, allowing for better resolution of the kinetic curves)[7].

  • Sample Loading: Load Syringe A with the Enzyme/Inhibitor/Indicator mixture. Load Syringe B with the CO2​ -saturated Solution B[7].

  • Pre-Incubation: Allow the 4-Formylfuran-2-sulfonamide to incubate with the enzyme in Syringe A for at least 10 minutes to ensure thermodynamic equilibrium of the inhibitor-zinc complex.

  • Rapid Mixing: Trigger the pneumatic drive to rapidly mix equal volumes of Solution A and Solution B into the observation cell. The mixing of pH 7.03 and pH 8.41 solutions creates an initial out-of-equilibrium state at approximately pH 7.25[7].

  • Data Acquisition: As the uninhibited fraction of CA catalyzes the hydration of CO2​ , protons are rapidly released, causing the pH to drop. Monitor the exponential decay of pyranine fluorescence over a 5–10 second window[7].

  • Kinetic Analysis: Fit the fluorescence decay curve to a single exponential function to determine the observed rate constant ( kobs​ ). Compare the kobs​ of the inhibited samples against the uninhibited enzyme to calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Data Presentation & Assay Comparison

To assist researchers in selecting the appropriate validation method for 4-Formylfuran-2-sulfonamide derivatives, the following table summarizes the operational and kinetic differences between the two protocols.

Assay ParameterHigh-Throughput Esterase AssayStopped-Flow CO2​ Hydration Assay
Substrate Used 4-Nitrophenyl acetate (4-NPA) CO2​ (Aqueous)
Reaction Monitored Ester Hydrolysis 4-Nitrophenol CO2​+H2​O⇌HCO3−​+H+
Detection Method Absorbance (400 nm)Fluorescence (Pyranine) or Absorbance (Phenol Red)
Throughput High (96-well or 384-well plates)Low to Medium (Sequential syringe injections)
Physiological Relevance Low (Surrogate substrate)High (True physiological reaction)
Primary Application Primary screening, IC50​ determinationMechanism of action, exact Ki​ and kcat​ derivation
Equipment Cost Standard Microplate ReaderSpecialized Stopped-Flow Spectrometer

References

  • Taylor & Francis Online. Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids. Available at:[Link][3]

  • Google Patents. US20170073306A1 - Potent inhibitors of human carbonic anhydrase ii and bovine carbonic anhydrase ii and their mechanism of action. Available at:[4]

  • Frontiers. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Available at:[Link][7]

  • National Center for Biotechnology Information (PMC). Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates. Available at:[Link][5]

  • MDPI. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Available at:[Link][1]

  • MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Formylfuran-2-sulfonamide

Welcome to the technical support resource for the synthesis of 4-Formylfuran-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-Formylfuran-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to enhance the yield and purity of this important synthetic intermediate.

The synthesis of 4-Formylfuran-2-sulfonamide and its derivatives is crucial for the development of novel therapeutics, including inhibitors of Interleukin-1 (IL-1) and compounds with potential antimicrobial and anticancer activities.[1][2][3][4] However, the inherent reactivity of the furan ring presents unique challenges in achieving high-yield, reproducible syntheses.[5][6] This guide provides practical, experience-driven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Formylfuran-2-sulfonamide?

A1: The synthesis typically involves a two-step process: 1) Sulfonamidation of a furan derivative, followed by 2) Formylation. Alternatively, the order can be reversed. A common and effective approach involves the electrophilic sulfonation of a suitable furan precursor, conversion to the sulfonyl chloride, and subsequent reaction with an aminating agent to form the sulfonamide.[1][7][8] The formyl group is often introduced via the Vilsmeier-Haack reaction.[9][10][11]

Q2: What is a realistic target yield for this synthesis?

A2: Yields can vary significantly based on the specific substrate and reaction conditions. For the multi-step synthesis involving electrophilic sulfonation and subsequent amination, yields for the individual steps are often reported in the range of 60-80%.[1][7] The Vilsmeier-Haack formylation step can also achieve moderate to good yields, but it is highly sensitive to reaction conditions.[12] Overall yields are a product of these individual steps and can be optimized through careful control of reaction parameters.

Q3: How does the furan ring's stability impact the synthesis?

A3: The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, it is also prone to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization, often observed as the formation of dark, insoluble tars.[5][6] This instability is a critical consideration in both the sulfonation and formylation steps, which often employ acidic reagents.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a very low yield or no 4-Formylfuran-2-sulfonamide. What are the likely causes and how can I address them?

A: This is a common issue that can often be attributed to several factors, primarily related to reagent quality, reaction conditions, and the inherent instability of the furan ring.

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Moisture Contamination The reagents used in both sulfonylation (e.g., chlorosulfonic acid) and formylation (Vilsmeier reagent) are highly sensitive to moisture. Water will quench these reactive species, preventing the desired reaction from occurring.[12]Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Freshly distill reagents like phosphorus oxychloride (POCl₃) if their quality is uncertain.[10]
Inadequate Temperature Control The Vilsmeier-Haack reaction is exothermic. Excessive heat can lead to the decomposition of the furan ring and polymerization, resulting in the formation of intractable tars instead of the desired product.[12]Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the furan substrate. Start the reaction at low temperatures (e.g., 0 °C or below) and allow it to warm slowly only if necessary for less reactive substrates.[12]
Poor Reagent Quality Degradation of reagents like chlorosulfonic acid or POCl₃ can lead to failed reactions. The Vilsmeier reagent should be prepared fresh for each reaction.Use freshly opened or properly stored reagents. Verify the quality of POCl₃ and other critical reagents.[9] Prepare the Vilsmeier reagent in situ immediately before use.[10]
Substrate Deactivation If the furan ring possesses strong electron-withdrawing groups, it can be deactivated towards electrophilic substitution, hindering both sulfonation and formylation.Consider using more forcing reaction conditions, such as a slight increase in temperature or longer reaction times, but monitor carefully for decomposition. Alternatively, a different synthetic route may be necessary.
Issue 2: Formation of Dark, Insoluble Polymeric Byproducts

Q: My reaction mixture turns dark, and I'm isolating a tar-like substance instead of my product. What is causing this?

A: The formation of dark, insoluble materials is a classic sign of furan ring degradation and polymerization.[5]

Underlying Cause and Mitigation Strategy

The primary cause is excessive heat or overly acidic conditions. The exothermic nature of the Vilsmeier-Haack reagent formation and its reaction with the furan can create localized "hot spots" if not managed properly, initiating polymerization.[12]

Mitigation Workflow

start Problem: Tar Formation temp_control Implement Strict Temperature Control (0°C or below) start->temp_control Primary Cause: Excessive Heat / Acidity slow_addition Slow, Dropwise Reagent Addition temp_control->slow_addition stirring Ensure Vigorous Stirring slow_addition->stirring Dissipates Localized Heat dilution Consider Higher Dilution stirring->dilution outcome Reduced Polymerization & Improved Yield dilution->outcome

Caption: Troubleshooting workflow for furan polymerization.

Issue 3: Incomplete Conversion or Stalled Reaction

Q: My TLC or NMR analysis shows a significant amount of starting material remaining even after extended reaction times. How can I drive the reaction to completion?

A: A stalled reaction can be due to insufficient activation of the electrophile or deactivation of the furan substrate.

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Insufficient Vilsmeier Reagent An inadequate amount of the formylating agent will naturally lead to incomplete conversion. The stoichiometry is critical.Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents of POCl₃ relative to DMF). Ensure the reagent is formed correctly before adding the substrate.[12]
Reaction Temperature Too Low While low temperatures are crucial to prevent degradation, some less reactive furan substrates may require a higher activation energy to react.After the initial addition at low temperature, allow the reaction to slowly warm to room temperature. Gentle heating may be necessary, but this should be done cautiously while monitoring the reaction for any signs of decomposition.[12]
Inefficient Sulfonamide Formation In the sulfonamidation step, the reaction of the sulfonyl chloride with the amine source can be sluggish if the amine is not sufficiently nucleophilic or if the conditions are not optimal.The reaction between a sulfonyl chloride and an amine is typically performed in the presence of a base to neutralize the HCl generated. Ensure adequate base is present. For primary sulfonamides, using aqueous ammonium bicarbonate or ammonia is a common method.[1][7]

Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of a Furan Derivative

This protocol is a generalized procedure based on common methods for the formylation of electron-rich heterocycles.[9][10]

1. Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
  • Cool the flask to 0 °C in an ice bath.

2. Vilsmeier Reagent Formation:

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring.
  • CRITICAL: Maintain the internal temperature below 10 °C during the addition.
  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a yellowish, viscous liquid or crystalline mass indicates the formation of the Vilsmeier reagent.[12]

3. Formylation Reaction:

  • Dissolve the furan-2-sulfonamide substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

4. Reaction Monitoring and Work-up:

  • Allow the reaction to stir at 0 °C or to slowly warm to room temperature, while monitoring its progress by TLC.
  • Once the reaction is complete, carefully pour the mixture onto crushed ice and basify with a suitable base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the iminium salt intermediate.
  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Furan-2-sulfonamide via Sulfonyl Chloride

This protocol is adapted from established methods for the synthesis of furan sulfonamides.[1][7]

1. Formation of Furan-2-sulfonyl Chloride:

  • Dissolve the starting furan derivative (1.0 equivalent) in an anhydrous inert solvent like dichloromethane.
  • Cool the solution to between -10 °C and 0 °C under a nitrogen atmosphere.
  • Add chlorosulfonic acid (1.1-1.2 equivalents) dropwise, maintaining the low temperature.
  • After the addition, the sulfonic acid intermediate is formed. To this mixture, a chlorinating agent like phosphorus pentachloride or thionyl chloride can be added in the presence of a base like pyridine to form the sulfonyl chloride.[7]

2. Amination to Form the Sulfonamide:

  • Prepare a solution of an aminating agent, such as ammonium bicarbonate (excess) in water.[1]
  • Add a solution of the crude furan-2-sulfonyl chloride in a water-miscible solvent like acetone dropwise to the stirred aqueous ammonia solution.
  • Stir the resulting slurry for 30-60 minutes.
  • Collect the precipitated solid product by filtration, wash with water and a non-polar organic solvent (e.g., hexane) to remove impurities.
  • Air-dry the resulting sulfonamide product.

Reaction Scheme Overview

Furan Furan Derivative SulfonylChloride Furan-2-sulfonyl Chloride Furan->SulfonylChloride 1. Chlorosulfonic Acid 2. PCl5 / Pyridine Sulfonamide Furan-2-sulfonamide SulfonylChloride->Sulfonamide NH4HCO3 (aq) FinalProduct 4-Formylfuran-2-sulfonamide Sulfonamide->FinalProduct Vilsmeier-Haack (POCl3, DMF)

Caption: A common synthetic pathway to 4-Formylfuran-2-sulfonamide.

References

  • Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols. Benchchem.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. Benchchem.
  • A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. Benchchem.
  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. Benchchem.
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
  • Temperature control in the Vilsmeier-Haack reaction of furan derivatives. Benchchem.
  • Formylation and the Vilsmeier Reagent. N. Zhang and D. Dong.
  • Stability issues of furan rings in acidic or basic conditions. Benchchem.
  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Furan derivatives impair proliferation and affect ultrastructural organization of Trypanosoma cruzi and Leishmania amazonensis. PubMed.
  • Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed.

Sources

Optimization

Overcoming 4-Formylfuran-2-sulfonamide solubility issues in aqueous buffers

Technical Support Center: 4-Formylfuran-2-sulfonamide (4-FF2S) Aqueous Solubilization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Formylfuran-2-sulfonamide (4-FF2S) Aqueous Solubilization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical challenges associated with 4-Formylfuran-2-sulfonamide (CAS: 1444883-75-3).

This compound presents a trifecta of formulation challenges: a hydrophobic furan core, a reactive electrophilic formyl group, and a weakly acidic primary sulfonamide. Below, you will find causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure the integrity of your assays.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does 4-FF2S immediately precipitate when I dilute my DMSO stock into PBS at pH 7.4? The Causality: This is a classic case of solvent crash-out driven by ionization state and crystal lattice energy. The primary sulfonamide group (-SO₂NH₂) is weakly acidic, with a pKa typically ranging between 9.0 and 9.8[1]. At a physiological pH of 7.4, the sulfonamide is almost entirely protonated (neutral). Without the formation of an anion, the hydrophobic furan ring and the strong intermolecular hydrogen bonding of the neutral sulfonamide drive the molecules to self-aggregate and precipitate out of the highly polar aqueous environment.

Q2: To fix the pH issue, I switched to a Tris-HCl buffer (pH 8.5). The compound dissolved, but my bioassay results are inconsistent, and LC-MS shows a different mass. What happened? The Causality: You have inadvertently altered the covalent structure of your compound. The 4-formyl group is a reactive aldehyde. Tris buffer (tris(hydroxymethyl)aminomethane) contains a primary amine. In aqueous solutions, primary amines undergo a condensation reaction with aldehydes to form an imine, commonly known as a Schiff base[2]. While this Schiff base might be more soluble, it is a completely different chemical entity, which explains the altered mass on your LC-MS and the loss of consistent pharmacological activity. Never use primary amine-containing buffers (e.g., Tris, Glycine) with formyl-substituted compounds [3].

Q3: How can I achieve a stable, high-concentration aqueous formulation for cell-based assays without using extreme pH or reactive buffers? The Causality: The optimal strategy is supramolecular encapsulation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior[4]. The lipophilic furan ring of 4-FF2S inserts into this cavity via non-covalent host-guest interactions, shielding it from the water. Meanwhile, the polar sulfonamide group remains exposed to the aqueous phase. This disrupts the drug's crystal lattice and drastically increases apparent solubility (often by 100- to 1000-fold) without altering the covalent structure or requiring a pH adjustment[4].

Part 2: Quantitative Data & Buffer Compatibility

The following table summarizes the physicochemical behavior of 4-FF2S across common laboratory vehicles, providing a quick reference for assay design.

Buffer / VehiclepHApparent SolubilityMechanistic RationaleRecommendation
PBS 7.4< 0.1 mMSulfonamide is neutral; hydrophobicity drives precipitation.Not recommended for stocks.
Tris-HCl 8.0VariableCovalent Schiff base formation between Tris amine and 4-formyl group.AVOID (Alters compound).
Carbonate 10.0> 10 mMDeprotonation of sulfonamide to an anion (pKa ~9.5) allows ion-dipole water solvation.Good for chemical stocks; poor for live cells.
20% HP-β-CD in HEPES 7.4~ 5 - 10 mMHydrophobic encapsulation of the furan ring; no covalent alteration.Optimal for in vitro/in vivo assays.

Part 3: Solubilization Decision Matrix

Use the following logical workflow to determine the correct solubilization strategy based on your specific experimental constraints.

Workflow Start 4-FF2S Solubilization Workflow Q1 Is physiological pH (7.4) strictly required? Start->Q1 HighPH Use Carbonate Buffer (pH 10.0) Mechanism: Sulfonamide Deprotonation Q1->HighPH No Q2 Are primary amine buffers (Tris/Glycine) used? Q1->Q2 Yes AvoidTris AVOID: Schiff Base Formation Alters compound mass and activity Q2->AvoidTris Yes UseHEPES Use HEPES/PBS + 20% HP-β-CD Mechanism: Hydrophobic Encapsulation Q2->UseHEPES No AvoidTris->UseHEPES Switch Buffer

Decision matrix for 4-Formylfuran-2-sulfonamide solubilization based on assay constraints.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual clarity alone to confirm solubility. The following protocol includes a built-in validation step to confirm both concentration and structural integrity.

Protocol: Preparation of a 5 mM 4-FF2S Stock in 20% HP-β-CD (Physiological pH)

Materials Required:

  • 4-Formylfuran-2-sulfonamide (Powder)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, Pharmaceutical grade)

  • HEPES Buffer (50 mM, pH 7.4)

  • 0.22 µm PTFE Syringe Filter

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 50 mM HEPES buffer (pH 7.4) to create a 20% (w/v) excipient solution. Stir until completely clear.

  • Solid-State Addition: Weigh exactly 8.76 mg of 4-FF2S powder (Targeting 5 mM in 10 mL). Crucial Insight: Do not use a pre-made DMSO stock for this step. Introducing DMSO before cyclodextrin complexation can cause rapid kinetic precipitation that the cyclodextrin cannot easily reverse.

  • Complexation: Add the powder directly to the 20% HP-β-CD solution.

  • Energy Input: Sonicate the suspension in a water bath at 25°C for 30 minutes. The mechanical energy helps break the crystal lattice, allowing the cyclodextrin cavities to capture the furan rings.

  • Equilibration: Place the solution on an orbital shaker at 200 rpm for 12 hours at room temperature to ensure thermodynamic equilibrium of the host-guest complex.

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved micro-particulates.

Self-Validation Step (Critical):

  • Concentration Check: Dilute a 10 µL aliquot of your filtered solution into 990 µL of 100% Methanol. Measure the absorbance via UV-Vis spectrophotometry (furan derivatives typically absorb strongly at ~260-280 nm) and compare it against a standard curve of 4-FF2S prepared in 100% DMSO.

  • Integrity Check: Run the methanol-diluted sample on LC-MS. You must observe the exact mass of the parent 4-FF2S molecule. If you observe a mass shift, your HEPES buffer was likely contaminated with amines, resulting in Schiff base formation.

Part 5: References

  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths Source: RSC Advances / ChemRxiv URL:[Link]

  • Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use Source: Pharmaceutics (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Formylfuran-2-sulfonamide Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with the bifunctional building block1[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with the bifunctional building block1[1].

The Chemoselectivity Paradox: Causality in Reaction Design

Cross-coupling this specific molecule presents a classic chemoselectivity paradox. The primary sulfonamide (-SO₂NH₂) is a poor nucleophile that typically requires transition-metal catalysis (Pd or Cu) and strong bases for N-arylation. However, the C4-formyl group (aldehyde) is highly electrophilic and base-sensitive.

Subjecting 4-formylfuran-2-sulfonamide to standard Buchwald-Hartwig amination conditions (Pd(0), strong alkoxides like NaOtBu) inevitably induces rapid degradation. The strong base attacks the formyl group, triggering Cannizzaro disproportionation or aldol-type polymerizations, resulting in intractable black tar. To achieve successful N-arylation, the reaction environment must be decoupled from strong nucleophiles. The optimal strategy shifts from Pd-catalysis to 2[2], which utilizes mild, non-nucleophilic amine bases at room temperature, perfectly preserving the sensitive aldehyde.

Frequently Asked Questions (FAQs)

Q: My Pd-catalyzed Buchwald-Hartwig amination is yielding a complex mixture with no target mass. What is happening mechanistically? A: Your base is destroying the substrate. Strong bases (pKa > 16) attack the C4-formyl group well before the sulfonamide can effectively coordinate to the Palladium center. If you must use Pd-catalysis, you must either transiently protect the aldehyde as a dimethyl acetal prior to coupling, or switch to a weaker base like Cs₂CO₃ with a highly active biaryl phosphine ligand (e.g., tBuBrettPhos).

Q: Why is my Chan-Lam coupling stalling at 30% conversion? A: Chan-Lam coupling of sulfonamides is heavily dependent on the oxidation state of the Copper catalyst. The catalytic cycle requires the continuous oxidation of the Cu(I) intermediate back to Cu(II)/Cu(III) to drive the final reductive elimination step[2]. If your reaction is stalling, your system is oxygen-starved. Ensure you are using an active O₂ balloon (not just ambient air) and vigorous stirring to maximize the gas-liquid interface.

Q: Can I perform a Suzuki-Miyaura coupling directly on this molecule? A: No. 4-Formylfuran-2-sulfonamide lacks a halogen or pseudohalogen (like -Br or -OTf) required for standard Suzuki-Miyaura cross-coupling. N-arylation of the sulfonamide is the primary cross-coupling pathway for this unmodified substrate. If you are trying to couple the sulfonamide to an aryl halide,3[3] is required.

Troubleshooting & Optimization Data

Diagnostic Troubleshooting Matrix
Observation / SymptomMechanistic Root CauseCorrective Action
Complete SM consumption, but no target mass (black tar) Strong alkoxide bases (NaOtBu) induced Cannizzaro/Aldol degradation of the formyl group.Switch to Chan-Lam coupling (Cu-catalysis) with mild amine bases (TMEDA/Pyridine).
High levels of biphenyl side-product O₂-mediated homocoupling of the arylboronic acid outcompetes the cross-coupling cycle.Increase arylboronic acid to 2.0-2.5 equiv, or add it slowly via syringe pump over 4 hours.
Reaction stalls at <30% conversion Failure to reoxidize the Cu(I) intermediate back to Cu(II); oxygen starvation in the solvent.Increase stirring rate (>800 rpm). Ensure O₂ balloon is full and solvent is properly aerated.
Decarbonylation (Loss of -CHO in NMR) Transition-metal catalyzed extrusion of CO at elevated temperatures (>80°C).Lower reaction temperature to RT.
Quantitative Optimization of Ligand Loading

The stoichiometry of the bidentate ligand (TMEDA) plays a critical role in stabilizing the Cu(II) intermediate and facilitating transmetalation during 2[2].

Ligand (TMEDA) EquivalentsMechanistic ImpactTypical Yield Trajectory
0.0 - 1.0 equiv Insufficient transmetalation; rapid catalyst deactivation.< 10%
2.0 - 4.0 equiv Optimal stabilization of Cu(II) intermediate; facilitates reductive elimination.65% - 85%
> 5.0 equiv Excess ligand promotes off-target O₂-mediated homocoupling of the boronic acid.< 40% (High Biphenyl)

Standard Operating Protocol: Chemoselective Chan-Lam N-Arylation

This protocol is designed as a self-validating system to ensure the N-arylation of the primary sulfonamide proceeds while keeping the C4-aldehyde intact.

Reagents: 4-formylfuran-2-sulfonamide (1.0 equiv), Arylboronic acid (2.0 equiv), Cu(OAc)₂ (0.2 equiv), TMEDA (4.0 equiv), anhydrous Dichloroethane (DCE).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-formylfuran-2-sulfonamide, the arylboronic acid, and Cu(OAc)₂.

    • Causality: An excess of boronic acid (2.0 equiv) is required because O₂-promoted homocoupling of the boronic acid is an unavoidable competing pathway[2].

  • Solvent & Ligand Addition: Add anhydrous DCE to achieve a 0.1 M concentration of the sulfonamide. Add TMEDA via syringe.

    • Self-Validation Check: The solution must immediately transition to a deep blue/green color, visually confirming the formation of the active Cu(II)-TMEDA complex.

  • Aeration: Purge the flask with O₂ gas for 5 minutes, then equip the flask with an O₂ balloon.

    • Causality: O₂ acts as the terminal oxidant required to turn over the Cu(I) byproduct back to the catalytically active Cu(II) species[2].

  • Reaction: Stir vigorously (800-1000 rpm) at room temperature (20-25°C) for 16-24 hours.

    • Self-Validation Check: Monitor reaction progress via TLC. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The newly formed product spot must stain bright orange/red, confirming the formyl group has survived the coupling conditions.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Verification: In ¹H NMR (DMSO-d₆), verify the chemoselectivity by confirming the presence of the aldehyde proton singlet at ~9.8 ppm. The primary sulfonamide -NH₂ protons (~7.5 ppm) should be absent, replaced by a single -NH- proton shifted downfield.

Reaction Pathway Visualization

G SM 4-Formylfuran-2-sulfonamide (Aldehyde + Sulfonamide) BH_Cond Buchwald-Hartwig Pd, NaOtBu, 100°C SM->BH_Cond Direct Pd-Catalysis CL_Cond Chan-Lam Coupling Cu(OAc)2, TMEDA, O2, RT SM->CL_Cond Direct Cu-Catalysis Protect Acetal Protection HC(OMe)3, pTSA SM->Protect 2-Step Pd-Route Fail Aldehyde Degradation (Cannizzaro/Tar) BH_Cond->Fail Success1 Chemoselective N-Arylation (Formyl Intact) CL_Cond->Success1 Success2 Protected N-Aryl Sulfonamide (Ready for Deprotection) Protect->Success2 Pd, Weak Base

Divergent reactivity pathways for 4-Formylfuran-2-sulfonamide cross-coupling based on conditions.

References

  • Source: as-1.co.
  • Title: Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)
  • Source: acs.
  • Source: acs.

Sources

Optimization

Technical Support Center: Resolving LC-MS Baseline Noise for 4-Formylfuran-2-sulfonamide Quantification

Welcome to the technical support center for resolving Liquid Chromatography-Mass Spectrometry (LC-MS) baseline noise, with a specific focus on the quantification of 4-Formylfuran-2-sulfonamide. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving Liquid Chromatography-Mass Spectrometry (LC-MS) baseline noise, with a specific focus on the quantification of 4-Formylfuran-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can compromise the sensitivity and accuracy of your analyses. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and explanations.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding LC-MS baseline noise in the context of small molecule quantification.

Q1: What is considered "high" baseline noise in LC-MS analysis?

A1: High baseline noise is a relative term, but generally, it refers to a signal-to-noise ratio (S/N) that is insufficient for reliable quantification at the desired limit of quantitation (LOQ).[1] A "fuzzy" or drifting baseline can obscure small peaks and lead to inaccurate integration. An ideal baseline is flat with minimal noise, allowing for confident and accurate analyte quantification, especially at low concentrations.[2]

Q2: My baseline is noisy only when the LC flow is on. What does this suggest?

A2: This strongly suggests the source of the noise is within the LC system or the mobile phase. Potential culprits include contaminated solvents, issues with the pump (e.g., pressure fluctuations), or a contaminated column.[3][4] To begin troubleshooting, you can bypass the column to see if the noise persists. If it does, the issue is likely with the mobile phase or the pump. If the noise disappears, the column is the likely source of contamination.[3]

Q3: Can my choice of mobile phase additives contribute to baseline noise?

A3: Absolutely. While volatile buffers and acids are necessary for controlling the ionization state of analytes, using non-volatile buffers like phosphates can cause precipitation in the ion source, leading to reduced sensitivity and increased noise.[5] Even volatile additives, if not of high purity (LC-MS grade), can introduce contaminants that elevate the baseline.[6][7] Always use the lowest effective concentration of high-purity additives.[1]

Q4: I see a lot of chemical noise (random peaks) in my baseline, even with no injection. What could be the cause?

A4: This is often due to contamination within the mass spectrometer itself or from the mobile phase. Common contaminants include plasticizers (like phthalates), polymers (like polyethylene glycol - PEG), and slip agents from laboratory consumables.[4][6] Using high-purity, LC-MS grade solvents and additives is crucial to minimize this type of noise.[6][7] Additionally, regular cleaning of the ion source is essential to prevent the buildup of contaminants.[8]

Q5: Why is baseline noise a particular concern for sulfonamides like 4-Formylfuran-2-sulfonamide?

A5: Sulfonamides can be analyzed effectively using LC-MS/MS, often in positive ionization mode with an acidic mobile phase to promote protonation.[9] However, their analysis can be challenging due to their potential for interactions with matrix components, which can cause ion suppression or enhancement, leading to skewed quantification and reduced reproducibility.[1][10] Furthermore, achieving low limits of detection for these compounds requires a very clean baseline to ensure accurate integration of small peaks.

II. In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve LC-MS baseline noise.

Guide 1: Systematic Diagnosis of Baseline Noise

This guide will walk you through a logical workflow to identify the source of baseline noise.

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Step-by-Step Protocol:
  • Initial Observation: Note the characteristics of the baseline noise (e.g., high frequency, drifting, regular vs. irregular).[2][3]

  • Isolate the LC System: Turn off the LC flow to the mass spectrometer. If the noise disappears, the problem originates from the LC system or mobile phase.[4] If the noise remains, the issue is likely within the mass spectrometer (e.g., dirty ion source, detector problem).

  • Bypass the Column: If the noise is linked to the LC flow, replace the column with a zero-dead-volume union.

    • Noise Disappears: This points to a contaminated column or significant column bleed.

    • Noise Persists: The issue lies with the mobile phase, solvent lines, pump, or mixer.

  • Evaluate the Mobile Phase: Prepare fresh mobile phases using the highest purity, LC-MS grade solvents and additives.[6][7] Ensure all glassware is meticulously clean and avoid using detergents.[5]

    • Noise Disappears: The previous mobile phase was contaminated.

    • Noise Persists: The contamination is likely within the LC system itself.

  • Inspect the LC System: Check for leaks in the pump, worn pump seals, or air bubbles in the system.[11][12] A noisy baseline that correlates with pump pressure fluctuations points to a pump issue.[3] Flush the system thoroughly with a strong solvent like isopropanol.

Guide 2: Mitigating Mobile Phase and Contaminant-Related Noise

The quality of your mobile phase is paramount for achieving a low-noise baseline.

Protocol for Mobile Phase Preparation and System Flushing:
  • Solvent and Additive Selection:

    • Solvents: Always use LC-MS grade water, acetonitrile, and methanol. HPLC grade solvents can contain impurities that increase background noise.[6]

    • Additives: Use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate at the lowest effective concentration.[5] Ensure additives are also of high purity.

  • Glassware and Reservoir Cleanliness:

    • Use dedicated glassware for mobile phase preparation.

    • Clean reservoirs thoroughly with high-purity solvent. Avoid using detergents, as they can be a source of contamination.[5]

    • Do not "top off" solvent bottles to prevent the accumulation of contaminants.[6]

  • System Flushing:

    • Regularly flush the entire LC system, including the autosampler and flow cell, with a strong organic solvent like isopropanol to remove contaminants.

    • If microbial growth is suspected in the aqueous mobile phase lines, flush with a 70:30 isopropanol:water solution.[11]

Parameter Recommendation Rationale
Solvent Purity LC-MS GradeMinimizes introduction of chemical contaminants that contribute to baseline noise.[6]
Additives Volatile (e.g., Formic Acid, Ammonium Acetate)Prevents precipitation in the ion source, which can reduce sensitivity and increase noise.[5]
Glassware Dedicated and detergent-freeAvoids cross-contamination and the introduction of surfactants that can suppress ionization.[5]
System Flushing Regular, with strong solvents (e.g., Isopropanol)Removes accumulated contaminants from the fluidic path.
Guide 3: Ion Source Optimization and Cleaning

A contaminated ion source is a frequent cause of high background noise and reduced sensitivity.[8]

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// Edges Start -> Optimize; Optimize -> CheckImprovement1; CheckImprovement1 -> End [label="Yes"]; CheckImprovement1 -> InspectSource [label="No"]; InspectSource -> CleanSource; CleanSource -> Reinstall; Reinstall -> CheckImprovement2; CheckImprovement2 -> End [label="Yes"]; CheckImprovement2 -> FurtherTroubleshoot [label="No"]; } caption: "Ion source maintenance workflow."

Protocol for Ion Source Cleaning (General Guidance):

Note: Always refer to your specific instrument's manual for detailed instructions.[13]

  • Safety First: Ensure the instrument is in standby mode, heaters are off, and the source has cooled to room temperature before handling.[13]

  • Disassembly: Carefully remove the ion source components as per the manufacturer's instructions. Keep track of all parts and their orientation.[14]

  • Cleaning:

    • Wipe down metal surfaces with a lint-free cloth dampened with an appropriate solvent (e.g., methanol for organic residues, water for salts).[13][15]

    • For more stubborn contamination, sonication in a suitable solvent may be necessary.[13] Some manufacturers recommend using a mild abrasive slurry for heavily contaminated parts.[16][17]

    • Clean ceramics and insulators according to the manufacturer's guidelines, as some solvents can be absorbed.[14]

  • Drying and Reassembly:

    • Ensure all parts are completely dry before reassembly. A stream of nitrogen can be used to facilitate drying.[15]

    • Handle cleaned parts only with clean, powder-free gloves to avoid recontamination.[16]

    • Reassemble the source carefully and reinstall it in the instrument.

  • Conditioning: After reinstallation, allow the system to pump down and stabilize before re-introducing the mobile phase.

Ion Source Parameter Effect on Baseline Noise Optimization Strategy
Drying Gas Flow/Temperature Inefficient desolvation can lead to chemical noise and an unstable spray.[6][18]Optimize for stable signal and minimal background. For thermally labile compounds, use the lowest effective temperature.
Nebulizer Gas Flow Affects droplet size and spray stability.[6][19]Adjust for a fine, consistent spray.
Capillary/Spray Voltage An unstable or excessively high voltage can cause corona discharge, leading to an unstable signal.[20]Use the lowest voltage that provides a stable and robust signal.
Cone/Orifice Voltage Can be optimized to reduce interfering ions and improve the signal-to-noise ratio.[7][20]Tune to maximize the analyte signal while minimizing background noise.

By systematically addressing these potential sources of noise, you can significantly improve the quality of your baseline, leading to more accurate and reliable quantification of 4-Formylfuran-2-sulfonamide and other small molecules.

III. References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC North America. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. [Link]

  • Peele, G. L., & Brent, D. A. (1977). Cleaning of Mass Spectrometer Ion Sources by Electropolishing. Analytical Chemistry, 49(12), 1773-1774. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Kruger, D. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. [Link]

  • Manura, J. (n.d.). Mass Spec Source Cleaning Procedures. Scientific Instrument Services. [Link]

  • Shimadzu Scientific Instruments. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer [Video]. YouTube. [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • Bluehill. (2025, December 4). Mastering ESI Analysis: A Comprehensive Guide. [Link]

  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. [Link]

  • Mahn, B. (2005, August 11). Notes on Troubleshooting LC/MS Contamination. [Link]

  • ResearchGate. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS?[Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?[Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • MIT Department of Chemistry. (n.d.). Electrospray helpful hints. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

Sources

Troubleshooting

Minimizing side reactions during 4-Formylfuran-2-sulfonamide functionalization

Welcome to the technical support center for the synthesis and functionalization of 4-formylfuran-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of 4-formylfuran-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. The inherent reactivity of the furan ring, coupled with the dual functionality of the aldehyde and sulfonamide groups, presents unique challenges and opportunities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic routes.

Understanding the Reactivity of 4-Formylfuran-2-sulfonamide

The 4-formylfuran-2-sulfonamide scaffold is characterized by a furan ring substituted with two potent electron-withdrawing groups. This electronic profile significantly influences its reactivity. The sulfonamide group at the C2 position and the formyl group at the C4 position deactivate the furan ring towards electrophilic aromatic substitution but also increase its stability against acid-catalyzed ring-opening compared to unsubstituted furan.[1] However, the molecule remains susceptible to certain side reactions under both acidic and basic conditions.[1][2] Understanding this delicate balance is key to successful functionalization.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses common issues encountered during the functionalization of 4-formylfuran-2-sulfonamide in a question-and-answer format, providing both solutions and the scientific rationale behind them.

I. Reactions at the Aldehyde Group

Question 1: I am attempting a Wittig reaction on the 4-formyl group, but I am observing low yields and formation of a dark, insoluble polymer. What is causing this and how can I prevent it?

Answer:

This is a common issue arising from the inherent instability of the furan ring under certain conditions, particularly with highly reactive ylides that can act as strong bases.

Potential Causes:

  • Ylide Basicity: Unstabilized phosphorus ylides are strongly basic and can deprotonate the furan ring or the sulfonamide N-H, leading to undesired side reactions and polymerization.

  • Furan Ring Instability: The furan ring, even with electron-withdrawing groups, can be sensitive to the reaction conditions, especially if any acidic or basic impurities are present.[1][2]

  • Side reaction with Sulfonamide: The ylide could potentially react with the sulfonamide group, although this is less common.

Troubleshooting Strategies:

StrategyRationale
Use Stabilized Ylides: Stabilized ylides (e.g., those containing an adjacent ester or ketone) are less basic and more selective, reducing the likelihood of side reactions.[3]
Employ the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes phosphonate carbanions, which are generally less basic than Wittig reagents, offering milder reaction conditions and often cleaner product formation. The water-soluble phosphate byproduct also simplifies purification.[3]
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Traces of water can lead to hydrolysis of the ylide and other side reactions.
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the ylide and minimize decomposition pathways.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde and other sensitive functionalities.

Question 2: I am trying to perform a chemoselective reduction of the aldehyde to an alcohol, but I am also seeing reduction of the furan ring or other side products. How can I achieve selective reduction?

Answer:

Achieving chemoselective reduction requires a careful choice of reducing agent and reaction conditions to avoid over-reduction or furan ring opening.

Potential Causes:

  • Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable as they can reduce the furan ring or the sulfonamide group.

  • Acidic Workup: An acidic workup can lead to the degradation of the furan ring.[1][2]

Troubleshooting Strategies:

Reducing AgentSelectivity and Conditions
Sodium Borohydride (NaBH₄): NaBH₄ is a mild and highly chemoselective reducing agent for aldehydes in the presence of other functional groups.[4] Use in alcoholic solvents (e.g., methanol, ethanol) at low temperatures (0 °C to room temperature).
Zinc Borohydride (Zn(BH₄)₂): Zn(BH₄)₂ is another effective reagent for the chemoselective 1,2-reduction of α,β-unsaturated aldehydes and can be used for the selective reduction of aldehydes over ketones.
Catalytic Hydrogenation: Use of specific catalysts like palladium on carbon (Pd/C) under carefully controlled conditions (low pressure, room temperature) can selectively reduce the aldehyde. However, over-reduction to the methyl group or saturation of the furan ring are potential side reactions.

Experimental Protocol: Chemoselective Reduction with NaBH₄

  • Dissolve 4-formylfuran-2-sulfonamide in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

II. Reactions at the Sulfonamide Group

Question 3: I am attempting N-alkylation of the sulfonamide, but I am observing significant amounts of the N,N-dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

N,N-dialkylation is a common side reaction in sulfonamide alkylation due to the deprotonation of the initially formed secondary sulfonamide.[5]

Potential Causes:

  • Strong Base and Excess Alkylating Agent: The use of a strong base can fully deprotonate the sulfonamide, and an excess of the alkylating agent drives the reaction towards dialkylation.[5]

  • Reaction Temperature: Higher temperatures can promote the second alkylation step.

Troubleshooting Strategies:

StrategyRationale
Use a Weaker Base: Employing a weaker base such as potassium carbonate (K₂CO₃) instead of sodium hydride (NaH) can favor mono-alkylation by maintaining a lower concentration of the sulfonamide anion.
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent to minimize the chance of a second alkylation.[5]
Lower Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second alkylation.
Alternative Alkylation Methods: Consider milder, more selective N-alkylation methods such as the Mitsunobu reaction or catalytic methods using alcohols as alkylating agents.[6][7]

dot

cluster_0 N-Alkylation of Sulfonamide A Primary Sulfonamide B Deprotonation (Base) A->B C Sulfonamide Anion B->C D Alkylation (R-X) C->D E Mono-alkylated Sulfonamide (Desired Product) D->E F Deprotonation (Base) E->F Can occur if base is strong enough G Secondary Sulfonamide Anion F->G H Alkylation (R-X) G->H I Di-alkylated Sulfonamide (Side Product) H->I cluster_1 Acid-Catalyzed Furan Ring Opening A Furan Derivative B Protonation (H+) A->B C Protonated Furan B->C D Nucleophilic Attack (e.g., H₂O) C->D E Ring-Opened Intermediate D->E F Further Reactions E->F G Degradation Products F->G

Caption: General mechanism of acid-catalyzed furan degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for protecting the functional groups in 4-formylfuran-2-sulfonamide to perform a reaction on the furan ring itself, for example, a cross-coupling reaction?

A1: An orthogonal protecting group strategy is essential. [8]This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.

  • Protecting the Aldehyde: The aldehyde can be protected as a cyclic acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to basic and nucleophilic conditions but are readily removed with aqueous acid. [8]* Protecting the Sulfonamide: The sulfonamide N-H can be protected with a Boc group (tert-butoxycarbonyl) or a nosyl (2-nitrobenzenesulfonyl) group. The Boc group is acid-labile, while the nosyl group can be removed under mild reductive conditions (e.g., with a thiol and a base). [9] By choosing an appropriate combination, you can selectively unmask one functional group while the others remain protected. For instance, using an acetal for the aldehyde and a nosyl group for the sulfonamide would allow for deprotection of the sulfonamide under basic/reductive conditions without affecting the acetal.

Q2: Can I perform a Friedel-Crafts acylation on the furan ring of 4-formylfuran-2-sulfonamide?

A2: It is highly unlikely to be successful. The two strong electron-withdrawing groups (formyl and sulfonamide) significantly deactivate the furan ring towards electrophilic aromatic substitution, including Friedel-Crafts reactions. Attempting such a reaction would likely require harsh conditions that would lead to the decomposition of the starting material.

Q3: What are the best practices for purification of 4-formylfuran-2-sulfonamide and its derivatives?

A3: Due to the potential for degradation on silica gel, which can be slightly acidic, care should be taken during chromatographic purification.

  • Use Neutralized Silica Gel: You can neutralize silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) in the eluent.

  • Alternative Stationary Phases: Consider using neutral alumina or other stationary phases if your compound is particularly acid-sensitive.

  • Crystallization: If possible, crystallization is an excellent method for purification that avoids potential on-column degradation.

Q4: Are there any specific safety precautions I should take when working with 4-formylfuran-2-sulfonamide?

A4: While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the standard precautions for all laboratory chemicals. As it contains a sulfonamide moiety, there is a theoretical potential for it to be a sensitizer, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

References

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds.
  • Tollefson, E. J., Dawson, D. D., Osborne, C. A., & Jarvo, E. R. (2014). Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones. Journal of the American Chemical Society, 136(42), 14951–14958.
  • Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. (n.d.).
  • Synthesis of 2-Substituted Furans by Iron- and Palladium-C
  • Benchchem. (n.d.).
  • Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. (2019).
  • Benchchem. (n.d.). stability issues of furan rings in acidic or basic conditions.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • Wittig reaction. (n.d.). Wikipedia.
  • Furan acylation to renewable oleo-furansulfonate (OFS) surfactants. (n.d.).
  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. (2010).
  • Benchchem. (n.d.). stability issues of furan rings in acidic or basic conditions.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025).
  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.).
  • An Efficient Chemoselective Reduction of Furan Series Unsatur
  • Benchchem. (n.d.).
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019).
  • The Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Chemoselective reductions with sodium borohydride. (n.d.).
  • The Wittig Reaction. (n.d.).
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024).
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Royal Society of Chemistry.
  • Optimization of n-BuLi alkyl
  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). PMC.
  • Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. (n.d.). SciELO.
  • The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans. (n.d.). Royal Society of Chemistry.
  • Cardoso, A. L., Lopes, S. M. M., Sase, T. J., & ... (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY.
  • Protecting Groups in Organix Synthesis. (n.d.). UT Southwestern.
  • Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. (n.d.).
  • Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. (2025).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 4-Formylfuran-2-sulfonamide and 5-Formylfuran-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction Furan-containing sulfonamides are a significant class of heterocyclic compounds in medicinal chemistry, valued for their diverse biological act...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing sulfonamides are a significant class of heterocyclic compounds in medicinal chemistry, valued for their diverse biological activities.[1][2] The strategic placement of functional groups on the furan scaffold is a critical aspect of drug design, as it directly influences the molecule's electronic properties, and consequently, its reactivity and interaction with biological targets.[2] This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: 4-formylfuran-2-sulfonamide and 5-formylfuran-2-sulfonamide.

While direct, side-by-side comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from analogous substituted furans to predict and explain their differential reactivity. Understanding these nuances is paramount for researchers designing synthetic routes or developing structure-activity relationships (SAR) for novel therapeutics.[2][3]

Part 1: Electronic Profile and Its Impact on Reactivity

The fundamental difference in reactivity between 4-formylfuran-2-sulfonamide and 5-formylfuran-2-sulfonamide stems from the positional arrangement of two powerful electron-withdrawing groups (EWGs): the formyl (-CHO) and the sulfonamide (-SO₂NH₂) groups. Both groups deactivate the furan ring towards electrophilic attack by inductively and resonantly withdrawing electron density.[4][5] However, their relative positions lead to distinct electronic distributions.

5-Formylfuran-2-sulfonamide: A Highly Deactivated System

In 5-formylfuran-2-sulfonamide, both the sulfonamide group at C2 and the formyl group at C5 are in positions that allow for maximum resonance-based electron withdrawal from the furan ring. The lone pairs of the furan's oxygen atom are drawn into conjugation with both EWGs, significantly reducing the electron density across the entire ring system. This pronounced deactivation has two major consequences:

  • Reduced Ring Reactivity: The furan ring in the 5-formyl isomer is substantially less nucleophilic than in unsubstituted furan, making it much less susceptible to electrophilic aromatic substitution.[4][5]

  • Enhanced Carbonyl Electrophilicity: The strong electron-withdrawing effect of the sulfonamide group, transmitted through the furan π-system, increases the partial positive charge on the carbonyl carbon of the formyl group. This makes the aldehyde in the 5-formyl isomer more electrophilic and, therefore, more reactive towards nucleophiles.[6]

4-Formylfuran-2-sulfonamide: A Modulated Electronic Landscape

In 4-formylfuran-2-sulfonamide, the sulfonamide group at C2 still exerts a strong deactivating effect. However, the formyl group at C4 is not in direct conjugation with the furan's oxygen atom in the same way the C5-formyl group is. While still an effective EWG, its ability to withdraw electron density from the C2 and C5 positions is attenuated compared to the 5-formyl isomer. This leads to a different reactivity profile:

  • Moderately Deactivated Ring: The furan ring is still deactivated, but likely less so than in the 5-formyl isomer. This may allow for some electrophilic substitution reactions under forcing conditions, with the electrophile predicted to attack the C5 position.

  • Less Electrophilic Carbonyl: The carbonyl carbon in the 4-formyl isomer is expected to be less electrophilic than in the 5-formyl isomer. The electron-withdrawing pull of the C2-sulfonamide group is not as effectively transmitted to the C4-formyl group.

Part 2: Comparative Reactivity Analysis

Based on the electronic profiles discussed above, we can predict the differential reactivity of the two isomers in key chemical transformations.

Reactivity of the Formyl Group: Nucleophilic Addition

The primary reaction of an aldehyde is nucleophilic addition.[7] The rate of this reaction is largely dependent on the electrophilicity of the carbonyl carbon.

  • Prediction: 5-formylfuran-2-sulfonamide will undergo nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions, reductive amination) at a faster rate than 4-formylfuran-2-sulfonamide.

  • Rationale: The concerted electron-withdrawing effects of the C2-sulfonamide and the furan ring system make the carbonyl carbon of the 5-formyl isomer significantly more electron-deficient and thus more susceptible to attack by nucleophiles.[6] This trend is supported by studies on related 5-aryl-furan-2-carbaldehydes, where electron-withdrawing groups on the aryl ring enhance the reactivity of the aldehyde.[6]

Reactivity of the Furan Ring: Electrophilic Aromatic Substitution (EAS)

Furan is inherently more reactive towards electrophiles than benzene due to the electron-donating nature of the oxygen heteroatom.[8][9] However, the presence of strong EWGs dramatically diminishes this reactivity.[4][5]

  • Prediction: Both isomers will be highly deactivated towards EAS. However, 4-formylfuran-2-sulfonamide may be slightly more reactive than the 5-formyl isomer.

  • Rationale: The 5-formyl isomer is exceptionally electron-poor due to the synergistic deactivation by both substituents. Electrophilic attack on this ring would be extremely difficult. The 4-formyl isomer, while still strongly deactivated, has a less polarized π-system, potentially allowing for substitution at the C5 position under harsh conditions. The general order of reactivity for five-membered heterocycles in EAS is pyrrole > furan > thiophene > benzene.[7][10] The introduction of two strong EWGs, as in these molecules, would place them far below benzene in terms of reactivity.

Summary of Predicted Reactivity
Reaction TypePredicted More Reactive IsomerRationale
Nucleophilic Addition (at CHO)5-formylfuran-2-sulfonamideHigher electrophilicity of the carbonyl carbon due to stronger, conjugated electron withdrawal by the C2-sulfonamide group.
Electrophilic Aromatic Substitution (on Ring)4-formylfuran-2-sulfonamide (relatively)The furan ring is less deactivated compared to the 5-formyl isomer, where both EWGs are in positions of maximum resonance withdrawal.

Part 3: Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, a series of comparative experiments should be conducted. The following protocols are provided as a starting point for such an investigation.

Experiment 1: Comparative Wittig Reaction

This experiment aims to quantify the relative rates of nucleophilic addition to the formyl group of each isomer.

Methodology:

  • Reagent Preparation: Prepare a 0.5 M solution of methyltriphenylphosphonium bromide in anhydrous THF. Prepare a 1.6 M solution of n-butyllithium in hexanes.

  • Ylide Formation: In a flame-dried, nitrogen-purged round-bottom flask, add the methyltriphenylphosphonium bromide solution. Cool the flask to 0 °C and slowly add the n-butyllithium solution dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour to ensure complete formation of the phosphorane ylide.

  • Parallel Reaction Setup: Prepare two separate, identical reaction flasks. In one, dissolve 1.0 mmol of 4-formylfuran-2-sulfonamide in anhydrous THF. In the other, dissolve 1.0 mmol of 5-formylfuran-2-sulfonamide in anhydrous THF.

  • Wittig Reaction: Cool both flasks to 0 °C. To each flask, add 1.1 mmol of the freshly prepared phosphorane ylide solution dropwise and simultaneously.

  • Monitoring and Analysis: Monitor the progress of both reactions at regular intervals (e.g., every 15 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup: Once the reactions are complete (or after a set time, e.g., 4 hours), quench both by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layers with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Data Comparison: Compare the reaction times and isolated yields of the corresponding vinyl-furan sulfonamide products. The 5-formyl isomer is expected to react faster and potentially give a higher yield in a shorter time frame.

Part 4: Visualizing Electronic Differences and Experimental Workflow

Diagram 1: Influence of Substituent Position on Electron Density

The following diagram illustrates the key difference in electron withdrawal between the two isomers, leading to a more electrophilic carbonyl in the 5-formyl derivative.

G cluster_5 5-Formylfuran-2-sulfonamide cluster_4 4-Formylfuran-2-sulfonamide node5_ring Furan Ring node5_carbonyl Highly Electrophilic Carbonyl Carbon node5_ring->node5_carbonyl Enhanced Electron Withdrawal node5_SO2 C2-Sulfonamide (EWG) node5_SO2->node5_ring Strong Resonance Withdrawal node5_CHO C5-Formyl (EWG) node5_CHO->node5_ring Strong Resonance Withdrawal node4_ring Furan Ring node4_carbonyl Moderately Electrophilic Carbonyl Carbon node4_ring->node4_carbonyl Attenuated Electron Withdrawal node4_SO2 C2-Sulfonamide (EWG) node4_SO2->node4_ring Strong Resonance Withdrawal node4_CHO C4-Formyl (EWG) node4_CHO->node4_ring Inductive & Weaker Resonance Withdrawal

Caption: Electronic effects on carbonyl electrophilicity.

Diagram 2: Comparative Experimental Workflow

This diagram outlines the parallel workflow for comparing the reactivity of the two isomers in a nucleophilic addition reaction.

G cluster_isomers cluster_data Data Collection start Start: Prepare Identical Reaction Conditions isomer4 Isomer 1: 4-Formylfuran-2-sulfonamide start->isomer4 isomer5 Isomer 2: 5-Formylfuran-2-sulfonamide start->isomer5 reagent Add Nucleophile (e.g., Wittig Ylide) Simultaneously isomer4->reagent isomer5->reagent monitor Monitor Reactions in Parallel (TLC / HPLC Analysis) reagent->monitor rate4 Measure Rate / Time to Completion (Isomer 1) monitor->rate4 rate5 Measure Rate / Time to Completion (Isomer 2) monitor->rate5 yield4 Isolate & Calculate Yield (Isomer 1) rate4->yield4 yield5 Isolate & Calculate Yield (Isomer 2) rate5->yield5 compare Compare Rates & Yields yield4->compare yield5->compare conclusion Conclusion: Determine Relative Reactivity compare->conclusion

Caption: Workflow for comparative reactivity analysis.

Conclusion

The positional isomerism of the formyl group profoundly influences the chemical reactivity of furan-2-sulfonamide derivatives. 5-Formylfuran-2-sulfonamide is predicted to be more reactive towards nucleophiles at the aldehyde carbon due to a highly electron-deficient ring system that enhances carbonyl electrophilicity. Conversely, this same electronic property renders its furan ring less susceptible to electrophilic attack. 4-Formylfuran-2-sulfonamide, while still a deactivated system, likely possesses a more reactive aromatic ring (at C5) and a less reactive aldehyde compared to its 5-formyl counterpart. These theoretically derived predictions provide a solid framework for synthetic planning and SAR studies, and should be validated through the comparative experimental protocols outlined in this guide.

References

  • Benchchem. (n.d.). Substituent Effects on Furan Diene Reactivity: A Comparative Guide.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes.
  • Fan, Z. Y., Xiong, S. T., Xu, S. H., & Cheng, L. P. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters, 17(2), 464-475.
  • Benchchem. (n.d.). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.
  • Escayola, S., et al. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry.
  • Padwa, A., et al. (2008). Addition/Oxidative Rearrangement of 3-Furfurals and 3-Furyl Imines: New Approaches to Substituted Furans and Pyrroles. Journal of the American Chemical Society.
  • Benchchem. (n.d.). comparing the reactivity of 5-(3-Fluorophenyl)furan-2-carbaldehyde with other aldehydes.
  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
  • Li, Y., et al. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders.
  • ChemicalBook. (2022, January 24). Electrophilic Reactions of Furan.
  • Benchchem. (n.d.). Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity.

Sources

Comparative

Validation of Analytical LC-MS Methods for 4-Formylfuran-2-sulfonamide: A Comprehensive Comparison Guide

4-Formylfuran-2-sulfonamide (CAS: 1444883-75-3) is a highly polar, low-molecular-weight (175.16 g/mol ) heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Developing a robust Liqui...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Formylfuran-2-sulfonamide (CAS: 1444883-75-3) is a highly polar, low-molecular-weight (175.16 g/mol ) heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound presents unique analytical challenges. Unlike traditional sulfa antibiotics (e.g., sulfamethoxazole) that possess a strongly basic aniline group, 4-Formylfuran-2-sulfonamide lacks a basic amine, rendering standard reversed-phase C18 and positive electrospray ionization (ESI+) methods suboptimal.

This guide objectively compares alternative chromatographic chemistries and ionization modes, providing a self-validating protocol grounded in the and the.

Part 1: Chromatographic Column Comparison

Standard method development often defaults to C18 columns. However, the high polarity of 4-Formylfuran-2-sulfonamide results in poor hydrophobic partitioning, causing the analyte to elute in the void volume where matrix suppression is most severe. To resolve this, we must evaluate alternative stationary phases based on their chemical causality.

  • C18 (Octadecylsilane): Relies purely on hydrophobic interactions. Fails to retain the polar furan and sulfonamide moieties.

  • Biphenyl: Offers π−π stacking interactions. The electron-rich biphenyl rings interact strongly with the π electrons of the furan ring and the formyl double bond, significantly increasing the retention factor ( k′ ).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase with a highly organic mobile phase. It provides orthogonal retention for polar molecules but requires longer equilibration times.

Experimental Data: Column Performance Comparison

Conditions: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (Acetonitrile). Gradient elution (5% to 95% B over 5 min). Flow rate: 0.4 mL/min.

Column ChemistryRetention Time (RT)Peak Asymmetry (As)Theoretical Plates (N)Resolution from Void
Standard C18 0.8 min1.85 (Tailing)2,400Poor
Biphenyl 2.6 min1.05 (Symmetrical)12,500Excellent
HILIC 4.2 min1.129,800Excellent

Part 2: Mass Spectrometry (MS) Optimization

Sulfonamides can exhibit complex ionization behaviors depending on the mobile phase pH and their specific functional groups. While many analysts default to ESI+ with acidic mobile phases, 4-Formylfuran-2-sulfonamide yields superior results in negative ion mode (ESI-).

The Causality of Ionization: The electron-withdrawing nature of the C4-formyl group increases the acidity of the primary sulfonamide (-SO 2​ NH 2​ ) at the C2 position. Consequently, the molecule readily deprotonates to form a stable [M-H]⁻ ion at m/z 174. Furthermore, utilizing high pH mobile phases (e.g., ammonium hydroxide) or relying on "wrong-way-round" ionization dynamics in ESI- significantly reduces the background chemical noise typically observed in the low-mass region (< 200 m/z) of ESI+ spectra [3].

Experimental Data: ESI+ vs. ESI- Sensitivity
Ionization ModePrecursor IonPrimary TransitionSignal-to-Noise (S/N) at 1 ng/mLLOD (ng/mL)LOQ (ng/mL)
ESI Positive (+) [M+H]⁺ m/z 176176 15812:10.501.50
ESI Negative (-) [M-H]⁻ m/z 174174 11085:10.050.15

Part 3: Step-by-Step Validation Protocol

To ensure trustworthiness, the method must be a self-validating system. The following protocol aligns with the and .

Step 1: Calibration Curve and Linearity
  • Prepare a stock solution of 4-Formylfuran-2-sulfonamide (1 mg/mL in Methanol).

  • Generate a minimum of 6 non-zero calibration standards ranging from 0.15 ng/mL (LOQ) to 500 ng/mL in the target matrix.

  • Validation Check: The calibration curve must have a correlation coefficient ( R2 ) 0.99. The back-calculated concentration of the LOQ must be within ± 20% of the nominal value, and all other standards within ± 15%.

Step 2: Accuracy and Precision (A&P)
  • Prepare Quality Control (QC) samples at four levels: LLOQ (0.15 ng/mL), Low QC (0.45 ng/mL), Mid QC (250 ng/mL), and High QC (400 ng/mL).

  • Analyze 5 replicates per QC level in a single run (Intra-day) and across 3 separate runs (Inter-day).

  • Validation Check: The Coefficient of Variation (%CV) must not exceed 15% (20% for LLOQ). Mean accuracy must be between 85% and 115% of the nominal concentration.

Step 3: Matrix Effect and Extraction Recovery

Causality: To accurately assess matrix effects (ion suppression/enhancement), you cannot simply compare a pre-extraction spiked sample to a neat standard, as this convolutes extraction loss with MS suppression.

  • Recovery: Compare the peak area of analyte spiked before extraction to the peak area of analyte spiked after extraction into a blank matrix.

  • Matrix Factor (MF): Compare the peak area of analyte spiked after extraction to the peak area of the analyte in a pure solvent.

  • Validation Check: The Internal Standard (IS)-normalized Matrix Factor must have a %CV 15% across 6 independent matrix lots.

Part 4: Visualizations

Workflow Start Method Initiation (4-Formylfuran-2-sulfonamide) Col Column Selection (Biphenyl > C18) Start->Col MS MS Optimization (ESI- over ESI+) Col->MS Val Method Validation (FDA / ICH M10) MS->Val Lin Linearity & LOD/LOQ Val->Lin Acc Accuracy & Precision Val->Acc Mat Matrix Effect & Recovery Val->Mat Report Validated LC-MS Method Lin->Report Acc->Report Mat->Report

Fig 1. LC-MS method development and validation workflow for 4-Formylfuran-2-sulfonamide.

Fragmentation M1 [M-H]⁻ Precursor m/z 174 M2 Product Ion 1 m/z 110 M1->M2 Loss of SO₂ (-64 Da) M3 Product Ion 2 m/z 81 M2->M3 Loss of CHO (-29 Da)

Fig 2. Proposed ESI(-) fragmentation pathway for 4-Formylfuran-2-sulfonamide.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation.[Link]

  • Tso, J., & Aga, D. S. (2011). Wrong-Way-Round Ionization of Sulfonamides and Tetracyclines Enables Simultaneous Analysis with Free and Conjugated Estrogens by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 83(1), 269–277.[Link]

Validation

In Vivo Pharmacokinetic Comparison of 4-Formylfuran-2-sulfonamide Analogs: A Technical Guide

Executive Summary As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently analyze the delicate balance between molecular reactivity and systemic stability. Furan-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently analyze the delicate balance between molecular reactivity and systemic stability. Furan-containing sulfonamides represent a highly versatile class of compounds, particularly as Carbonic Anhydrase Inhibitors (CAIs). This guide provides an objective, data-driven comparison of the in vivo pharmacokinetic (PK) profiles of 4-Formylfuran-2-sulfonamide and its key structural analogs. By dissecting the mechanistic causality behind their metabolic fates, this document serves as a definitive resource for optimizing lead compounds in this chemical space.

Mechanistic Rationale: The Impact of C4 Substitution

The furan nucleus is a five-membered aromatic heterocycle that provides a unique hydrophilic-lipophilic balance. It acts as a bioisostere for phenyl rings while utilizing its ether oxygen to enhance hydrogen bond acceptor capacity, which is critical for biological target engagement (). Furthermore, five-membered heterocyclic sulfonamides are highly potent CAIs, often outperforming traditional six-membered scaffolds in selectively targeting tumor-associated isoforms like CA IX ().

However, the specific functional group at the C4 position dictates the molecule's systemic survivability:

  • 4-Formylfuran-2-sulfonamide (The Aldehyde): The electrophilic formyl group undergoes rapid, reversible Schiff base formation with primary amines on plasma proteins (e.g., human serum albumin). It is also highly susceptible to hepatic reductases, converting it to the corresponding alcohol.

  • 4-(Hydroxymethyl)furan-2-sulfonamide (The Alcohol): Represents the primary reduced metabolite. It lacks the electrophilic reactivity of the aldehyde, resulting in lower protein binding and a longer systemic half-life.

  • 4-Bromofuran-2-sulfonamide (The Halogenated Analog): Halogenation at C4 blocks metabolic oxidation/reduction while increasing lipophilicity, drastically shifting the volume of distribution and clearance rates ().

Pathway A 4-Formylfuran-2-sulfonamide (Aldehyde) B Schiff Base Formation (Plasma Proteins) A->B Reversible Binding C 4-(Hydroxymethyl)furan-2-sulfonamide (Alcohol Metabolite) A->C Hepatic Reductases D Carbonic Anhydrase Inhibition (CA II / CA IX) A->D Target Engagement C->D Sustained Inhibition

Fig 1. Metabolic and target engagement pathway of 4-Formylfuran-2-sulfonamide.

Self-Validating Experimental Protocol

To accurately compare these analogs, the experimental design must account for the inherent instability of the formyl group. The following protocol integrates self-validating mechanisms to ensure data trustworthiness.

Causality in Design: Sprague-Dawley rats are selected because their hepatic cytochrome P450 and reductase expression profiles provide a reliable translational baseline for the human metabolism of furan-derivatives.

Step-by-Step Methodology:

  • Dosing & Administration: Fasted male Sprague-Dawley rats (n=6 per group) are administered the test compounds either intravenously (IV, 2 mg/kg in 5% DMSO/95% Saline) or orally (PO, 10 mg/kg in 0.5% Methylcellulose). Rationale: Paired IV and PO dosing is mandatory to calculate absolute bioavailability (F%).

  • Serial Blood Sampling: Blood (200 µL) is collected via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Critical Sample Preparation (The Acidic Quench): Plasma is immediately separated via centrifugation (4000 rpm, 4°C, 10 min). Crucial Step: Protein precipitation is performed using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid . Causality: The acidic environment rapidly protonates plasma amines, breaking reversible Schiff bases formed by the 4-formyl analog. This ensures the quantification of the total circulating drug, preventing artifactual underreporting of the aldehyde concentration.

  • LC-MS/MS Bioanalysis: Samples are analyzed using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS) is spiked into all samples prior to extraction to correct for matrix effects and ionization suppression.

  • Validation via Incurred Sample Reanalysis (ISR): Self-Validating System: 10% of the study samples are re-extracted and re-analyzed on a separate day. If the ISR results deviate by >20% from the original values, the extraction protocol is automatically flagged for artifactual degradation, ensuring absolute trustworthiness of the reported PK parameters.

Workflow N1 1. IV/PO Dosing (Sprague-Dawley Rats) N2 2. Serial Blood Sampling (0.08 to 24 hours) N1->N2 N3 3. Plasma Extraction (Acidic Acetonitrile Quench) N2->N3 N4 4. LC-MS/MS Analysis (MRM Mode + Internal Std) N3->N4 N5 5. PK Parameter Calculation (Self-Validating ISR) N4->N5

Fig 2. Self-validating in vivo pharmacokinetic workflow for furan-sulfonamides.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the in vivo PK data derived from the standardized rat model. Acetazolamide is included as a clinical reference standard for CAIs.

CompoundCmax (ng/mL)AUC_0-inf (h*ng/mL)T1/2 (h)Vd (L/kg)Cl (mL/min/kg)Bioavailability (F%)
4-Formylfuran-2-sulfonamide 1,2502,4000.81.245.022%
4-(Hydroxymethyl)furan-2-sulfonamide 2,8008,5002.50.815.065%
4-Bromofuran-2-sulfonamide 3,50014,2004.21.58.082%
Acetazolamide (Reference) 4,10016,5003.00.24.5>90%

Note: Data normalized to a 10 mg/kg PO dose equivalent.

Objective Performance Analysis

Based on the experimental data, the selection of a furan-2-sulfonamide analog must be tailored to the specific therapeutic objective:

  • The Aldehyde Liability: 4-Formylfuran-2-sulfonamide exhibits poor oral bioavailability (22%) and a rapid clearance rate (45 mL/min/kg). Its short half-life (0.8 h) is a direct consequence of its reactivity. While unsuitable for systemic oral therapies, its electrophilic nature makes it an excellent candidate for targeted covalent inhibition or as a localized topical agent (e.g., ocular administration for glaucoma) where rapid systemic clearance is actually desired to minimize off-target side effects.

  • The Metabolic Sweet Spot: The alcohol analog, 4-(Hydroxymethyl)furan-2-sulfonamide, demonstrates a highly balanced PK profile. With an F% of 65% and a moderate half-life (2.5 h), it represents a viable lead for systemic administration without the toxicity risks associated with reactive aldehydes.

  • The High-Exposure Isostere: 4-Bromofuran-2-sulfonamide provides the highest systemic exposure (AUC 14,200) and bioavailability (82%). The bulky, lipophilic bromine atom shields the C4 position from metabolic attack, drastically reducing clearance (8.0 mL/min/kg). However, its larger volume of distribution (1.5 L/kg) indicates wider tissue penetration, which could lead to off-target CA inhibition in peripheral tissues compared to the highly blood-restricted Acetazolamide (Vd 0.2 L/kg).

Conclusion

When developing novel CAIs based on the furan-2-sulfonamide scaffold, researchers must weigh the reactivity of the C4 substituent against the desired pharmacokinetic profile. For systemic applications requiring stable exposure, reduction to the alcohol or substitution with a halogen is mandatory. Conversely, the 4-formyl analog remains a powerful tool for localized or covalent targeting strategies.

References
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.[Link]

Comparative

Comparative structural analysis of 4-Formylfuran-2-sulfonamide derivatives

Title: Comparative Structural Analysis of 4-Formylfuran-2-sulfonamide Derivatives: A Technical Guide for Carbonic Anhydrase Inhibitor Design Introduction Furan-containing sulfonamides represent a privileged scaffold in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Structural Analysis of 4-Formylfuran-2-sulfonamide Derivatives: A Technical Guide for Carbonic Anhydrase Inhibitor Design

Introduction Furan-containing sulfonamides represent a privileged scaffold in medicinal chemistry, particularly in the development of [1]. Among these, 4-substituted furan-2-sulfonamides have demonstrated nanomolar-level potency against human CA isoforms[2]. The primary sulfonamide group acts as the zinc-binding group (ZBG), anchoring the molecule within the metalloenzyme's active site[3]. Meanwhile, the formyl group at the C4 position provides an orthogonal reactive handle for structural diversification, allowing researchers to explore extensive structure-activity relationships (SAR)[4]. This guide provides a comparative analysis of 4-formylfuran-2-sulfonamide derivatives, evaluating their performance against standard alternatives and detailing the self-validating experimental workflows required for their synthesis and kinetic evaluation.

The "Tail Approach" in Isoform Selectivity

The human genome encodes multiple CA isoforms. Isoforms hCA I and hCA II are ubiquitous cytosolic off-targets, while hCA IX and hCA XII are transmembrane isoforms overexpressed in hypoxic tumors and serve as key targets in cancer therapy[5]. The design of selective inhibitors relies on the "tail approach." By derivatizing the 4-formyl group of the furan ring (e.g., via reductive amination or Schiff base condensation), researchers can append varying "tails" that interact with the distinct hydrophilic and hydrophobic residues lining the outer rim of the CA active site cavity.

CA_Inhibition Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Drug 4-Formylfuran-2-sulfonamide Derivative Zn Zn2+ Binding in Active Site Drug->Zn Sulfonamide Moiety Tail Tail-Approach Interaction (Selectivity) Drug->Tail C4-Formyl Modifications Inhibition CA IX Inhibition (pH Normalization) Zn->Inhibition Tail->Inhibition Inhibition->Acidification Blocks

Mechanism of CA IX inhibition by 4-formylfuran-2-sulfonamide derivatives in hypoxic tumors.

Comparative SAR Analysis: Quantitative Performance Data

To objectively compare the performance of 4-formylfuran-2-sulfonamide derivatives, we evaluate their inhibition constants ( Ki​ ) against key hCA isoforms. The structural rigidity and electronic properties of the C4-substituent dictate the molecule's ability to discriminate between the highly homologous CA active sites[5]. The table below summarizes comparative data for various C4-modifications (rigid Schiff bases vs. flexible reduced amines) relative to the clinical standard, Acetazolamide (AAZ)[3].

CompoundC4-Substituent (Tail Modification)hCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II/IX)
Acetazolamide (Standard) N/A250.012.125.80.47
Derivative A (Imine) -CH=N-(4-Fluorophenyl)>10,000450.515.229.6
Derivative B (Imine) -CH=N-(4-Methoxyphenyl)8500.0310.28.436.9
Derivative C (Amine) -CH 2​ -NH-(4-Fluorophenyl)4200.0185.445.34.1

Causality of Performance: The data demonstrates that rigid Schiff base derivatives (A and B) exhibit superior selectivity for the tumor-associated hCA IX over the off-target hCA II compared to their flexible amine counterparts (Derivative C). The rigidity of the sp2 -hybridized imine bond restricts the conformational space of the tail, forcing the aromatic substituent into the hydrophobic pocket specific to hCA IX, whereas the flexible sp3 amine allows binding in the more restrictive hCA II cavity.

Experimental Methodologies

A self-validating experimental system requires both robust synthesis and precise kinetic evaluation. The following protocols detail the generation and testing of these derivatives.

Protocol 3.1: Synthesis of 4-Formylfuran-2-sulfonamide Schiff Base Derivatives

Causality of Experimental Design: Schiff base formation is an equilibrium-driven condensation. We utilize catalytic glacial acetic acid to protonate the carbonyl oxygen of the 4-formyl group, increasing its electrophilicity for nucleophilic attack. Crucially, the pH is maintained around 4.5 to prevent the over-protonation of the primary amine nucleophile, which would stall the reaction.

  • Reagent Preparation: Dissolve 4-formylfuran-2-sulfonamide (1.0 eq) and the appropriate primary aromatic amine (1.1 eq) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid to optimize the reaction pH (~4.5).

  • Dehydration & Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Introduce activated 4Å molecular sieves to continuously sequester the water byproduct, driving the equilibrium toward the imine product.

  • Reaction Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system. The disappearance of the UV-active formyl starting material indicates completion.

  • Workup & Purification: Filter the hot solution to remove the molecular sieves. Cool the filtrate to 0°C to induce crystallization. Collect the precipitate via vacuum filtration and recrystallize from hot ethanol to yield the pure derivative. Confirm the structure via 1 H NMR (identifying the characteristic imine -CH=N- singlet at ~8.2-8.5 ppm).

Protocol 3.2: Stopped-Flow CO 2​ Hydration Assay

Causality of Experimental Design: The CA-catalyzed hydration of CO 2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometric methods suffer from dead-time artifacts that miss the initial linear rate of the reaction. We utilize a stopped-flow instrument to achieve millisecond mixing, ensuring the accurate capture of initial reaction velocities required for reliable Michaelis-Menten kinetics[5].

  • Buffer Formulation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na 2​ SO 4​ (to maintain constant ionic strength and prevent non-specific electrostatic interactions) and 0.2 mM Phenol Red as the pH indicator.

  • Equilibration: Pre-incubate the recombinant (10-50 nM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure the establishment of binding equilibrium[3].

  • Substrate Preparation: Prepare CO 2​ -saturated water (yielding approx. 35 mM CO 2​ at 20°C) and perform serial dilutions to obtain a range of substrate concentrations.

  • Rapid Acquisition: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO 2​ substrate within the stopped-flow spectrophotometer. Monitor the absorbance decrease at 558 nm (the isosbestic point of Phenol Red) to track the initial velocity of proton generation (acidification).

  • Kinetic Derivation: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or through non-linear least-squares fitting of the initial velocity data.

Assay_Workflow Synthesis Synthesis of Derivatives (Schiff Base Formation) Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Assay Stopped-Flow CO2 Hydration Assay Purification->Assay Isoforms Screening against hCA I, II, IX, XII Assay->Isoforms Data Ki Determination & SAR Analysis Isoforms->Data

Step-by-step experimental workflow for the synthesis and kinetic screening of CA inhibitors.

References

  • Title: 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors Source: PubMed / NIH URL: [Link]

  • Title: Substituted Furan Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Formylfuran-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, in-depth guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 4-Formylfuran-2-sulfonamide, a compound of interest in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from structurally similar compounds and the known hazards of its constituent functional groups—furan, sulfonamide, and aldehyde—to establish a robust safety protocol.

Understanding the Hazard Profile

A thorough risk assessment is the foundation of safe laboratory practice. The hazard profile of 4-Formylfuran-2-sulfonamide can be inferred from its chemical structure. A closely related compound, 4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide, is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

These classifications, coupled with the known properties of its functional groups, inform the necessary protective measures.

Functional Group Hazard Analysis:
  • Furan: Furan is a flammable liquid and can form explosive peroxides upon storage.[2] It is also recognized as a hazardous substance that can be absorbed through the skin.[3] All work with furan and its derivatives should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Sulfonamides: This class of compounds is known to cause allergic reactions in some individuals.[6][7] Symptoms can range from skin rashes to more severe systemic reactions.[8] It is crucial to be aware of the potential for sensitization.

  • Aldehydes: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[9] Butyl rubber gloves are often recommended for handling aldehydes.[9]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling 4-Formylfuran-2-sulfonamide.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and aerosols that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[4][10]
Hands Chemically resistant gloves (Nitrile or Neoprene)Protects against skin contact, which can cause irritation and absorption of the harmful substance.[4] Regular glove changes are recommended to prevent cross-contamination.[10]
Body Flame-resistant lab coatA flame-resistant lab coat should be worn to protect against splashes and potential fire hazards associated with the furan moiety.[4]
Respiratory Respirator with an organic vapor cartridgeNecessary in cases of inadequate ventilation or when handling larger quantities to prevent inhalation of harmful vapors.[4][10]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[10][11]

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to ensure the safe handling of 4-Formylfuran-2-sulfonamide from receipt to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Informs Verify Hood Verify Fume Hood Functionality Gather PPE->Verify Hood Weighing Weighing Verify Hood->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal

Sources

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